Piroximone
描述
Structure
3D Structure
属性
IUPAC Name |
4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGWJZOWLHWFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233479 | |
| Record name | Piroximone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84490-12-0 | |
| Record name | Piroximone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piroximone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROXIMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piroximone's Mechanism of Action in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroximone is a cardiotonic agent with positive inotropic and vasodilatory properties, primarily attributed to its action as a phosphodiesterase (PDE) inhibitor. In cardiomyocytes, this compound's core mechanism revolves around the modulation of cyclic adenosine monophosphate (cAMP) signaling and myofilament calcium sensitivity. This guide provides a detailed examination of the molecular pathways influenced by this compound, supported by quantitative data, experimental methodologies, and visual representations of the key processes.
Core Mechanism: Phosphodiesterase Inhibition and cAMP Elevation
This compound exerts its primary effect by inhibiting phosphodiesterase, with a notable selectivity for the PDE3 isozyme found in cardiac muscle.[1][2] Phosphodiesterases are responsible for the degradation of cyclic nucleotides. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[2][3] This elevation in intracellular cAMP is a critical initiating step in the cascade of events that ultimately enhances cardiac contractility.
Quantitative Analysis of PDE Inhibition
The inhibitory potency of this compound against phosphodiesterase has been quantified, although specific IC50 values for cardiac PDE3 are not extensively reported in publicly available literature. However, its inhibitory effect on PDE in platelets, which also express PDE3, provides a quantitative measure of its activity.
| Parameter | Value | Cell Type | Reference |
| IC50 (ADP-induced platelet aggregation) | 67 ± 14 µmol/L | Human Platelets | [4] |
This table summarizes the reported IC50 value for this compound's inhibition of platelet aggregation, an effect mediated by PDE inhibition.
Downstream Signaling: cAMP-Mediated Effects
The increase in intracellular cAMP concentration triggers a signaling cascade primarily through the activation of Protein Kinase A (PKA).[5] Activated PKA phosphorylates several key proteins within the cardiomyocyte, leading to enhanced contractility (positive inotropy) and an increased rate of relaxation (lusitropy).
Enhanced Calcium Influx and Sarcoplasmic Reticulum Calcium Handling
PKA phosphorylates L-type calcium channels, increasing their open probability and leading to a greater influx of calcium (Ca2+) into the cell during the action potential.[2] PKA also phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to increased SERCA activity. This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum during diastole, contributing to a faster rate of relaxation, and a higher sarcoplasmic reticulum Ca2+ load for subsequent contractions.
Signaling Pathway Diagram
References
- 1. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of the positive inotropic effect of this compound in cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MDL 19205 (this compound), a new cardiotonic agent, on electrophysiological, mechanical, and intracellular ionic characteristics of sheep cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Piroximone's Pharmacological Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroximone is a potent and selective phosphodiesterase III (PDE III) inhibitor characterized by its significant positive inotropic and vasodilatory effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The primary therapeutic application of this compound has been in the management of severe congestive heart failure. This document aims to serve as a detailed resource for researchers and drug development professionals, summarizing key quantitative data in structured tables and providing methodologies for essential experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound, a non-catecholamine cardiotonic agent, emerged as a promising therapeutic option for heart failure due to its dual action of enhancing myocardial contractility and inducing peripheral vasodilation. These effects are primarily attributed to its selective inhibition of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase III enzyme. This guide delves into the core pharmacological aspects of this compound, presenting a detailed analysis of its effects on the cardiovascular system and platelets.
Mechanism of Action: Phosphodiesterase III Inhibition
This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase III (PDE III) enzyme. PDE III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, as well as in platelets. By inhibiting PDE III, this compound leads to an increase in the intracellular concentration of cAMP.
Signaling Pathway
The elevation of intracellular cAMP levels by this compound activates cAMP-dependent protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium uptake by the sarcoplasmic reticulum, respectively, resulting in a positive inotropic effect (increased contractility). In vascular smooth muscle cells, increased cAMP levels and subsequent PKA activation lead to the inhibition of myosin light-chain kinase, resulting in vasodilation and a reduction in both preload and afterload. In platelets, elevated cAMP levels inhibit their aggregation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the pharmacological effects of this compound from preclinical and clinical studies.
Preclinical Data
| Parameter | Species/Model | Value | Reference |
| PDE III Inhibition (IC50) | |||
| In vitro Platelet Aggregation (ADP-induced) | Human | 67 ± 14 µmol/L | [1] |
| Inotropic Effects | |||
| Positive Inotropic Effect | Cat Papillary Muscle | Concentration-dependent increase in force of contraction | [2] |
| Vasodilatory Effects | |||
| Reduction in Mean Arterial Pressure | Anesthetized Rats | -23 mm Hg (at 0.5 mg/kg) | [3] |
| Increase in Laser Doppler Flow (Forehead) | Human (during CPB) | +30% (at 0.5 mg/kg) | [3] |
| Increase in Laser Doppler Flow (Forearm) | Human (during CPB) | +12% (at 0.5 mg/kg) | [3] |
Clinical Data in Heart Failure Patients
| Hemodynamic Parameter | Route of Administration | Dose | Change from Baseline | Reference |
| Cardiac Index | Intravenous | 0.90 ± 0.12 mg/kg | Increased | |
| Oral | 1.41 ± 0.18 mg/kg | Increased | ||
| Stroke Volume Index | Intravenous | 0.90 ± 0.12 mg/kg | Increased | |
| Oral | 1.41 ± 0.18 mg/kg | Increased | ||
| Systemic Vascular Resistance | Intravenous | 0.90 ± 0.12 mg/kg | Decreased | |
| Oral | 1.41 ± 0.18 mg/kg | Decreased | ||
| Pulmonary Capillary Wedge Pressure | Intravenous | 0.90 ± 0.12 mg/kg | Decreased | |
| Oral | 1.41 ± 0.18 mg/kg | Decreased | ||
| Right Atrial Pressure | Intravenous | 0.90 ± 0.12 mg/kg | Decreased | |
| Oral | 1.41 ± 0.18 mg/kg | Decreased | ||
| Mean Arterial Pressure | Intravenous | 0.90 ± 0.12 mg/kg | Unchanged | |
| Heart Rate | Intravenous | 0.90 ± 0.12 mg/kg | Modestly Increased |
Detailed Experimental Protocols
In Vitro Assessment of Phosphodiesterase III (PDE III) Inhibition
This protocol describes a method to determine the inhibitory activity of this compound on PDE III using a radioenzymatic assay.
Materials:
-
Purified human platelet PDE III
-
[3H]-cAMP (radiolabeled substrate)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of purified PDE III enzyme, and varying concentrations of this compound (or vehicle control - DMSO).
-
Reaction Initiation: Initiate the enzymatic reaction by adding [3H]-cAMP to the reaction mixture to a final concentration below the Km of the enzyme for cAMP.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.
-
Reaction Termination: Stop the reaction by boiling the samples for 1 minute.
-
Conversion of AMP to Adenosine: Cool the samples and add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 10 minutes.
-
Separation of Substrate and Product: Add a slurry of anion-exchange resin to the tubes. The negatively charged unreacted [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine product will remain in the supernatant.
-
Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE III inhibition for each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Determination of Inotropic Effects on Isolated Cat Papillary Muscle
This protocol outlines the procedure for assessing the positive inotropic effects of this compound on isolated feline papillary muscle.
Materials:
-
Adult cat
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[1][4][5]
-
Organ bath with temperature control (37°C) and electrical stimulation capabilities
-
Force transducer and recording system
-
This compound stock solution
Procedure:
-
Tissue Preparation: Euthanize an adult cat according to institutionally approved protocols. Rapidly excise the heart and place it in chilled, oxygenated Krebs-Henseleit solution. Dissect a suitable papillary muscle from the right ventricle.
-
Mounting: Mount the papillary muscle vertically in the organ bath, with one end attached to a fixed clamp and the other to a force transducer.
-
Equilibration: Perfuse the muscle with oxygenated Krebs-Henseleit solution maintained at 37°C. Allow the muscle to equilibrate for at least 60 minutes under a resting tension that produces approximately 90% of the maximal developed force.
-
Electrical Stimulation: Stimulate the muscle to contract isometrically at a fixed frequency (e.g., 1 Hz) with a suprathreshold voltage delivered via platinum electrodes.[4]
-
Baseline Recording: Once a stable baseline of contractile force is achieved, record baseline parameters, including peak developed tension and maximum rates of tension development (+dT/dt) and relaxation (-dT/dt).
-
This compound Administration: Add this compound to the organ bath in a cumulative concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric contractile force throughout the experiment.
-
Data Analysis: For each concentration of this compound, determine the peak developed tension and other contractile parameters. Express the responses as a percentage of the maximal response to a reference agonist or as a percentage change from baseline. Construct a concentration-response curve by plotting the response against the logarithm of the this compound concentration to determine the EC50.
Clinical Trial Considerations in Heart Failure
Clinical trials evaluating this compound in heart failure have typically focused on its effects on hemodynamic parameters and exercise capacity.
Typical Inclusion Criteria:
-
Patients with chronic, stable, symptomatic heart failure (New York Heart Association [NYHA] class II-IV).
-
Left ventricular ejection fraction (LVEF) < 40%.
-
Stable medical regimen for at least one month prior to enrollment.
Typical Exclusion Criteria:
-
Acute myocardial infarction within the preceding 3 months.
-
Unstable angina.
-
Significant uncorrected valvular heart disease.
-
Severe renal or hepatic dysfunction.
Key Hemodynamic Parameters Measured:
-
Cardiac Index (CI)
-
Stroke Volume Index (SVI)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Systemic Vascular Resistance (SVR)
-
Right Atrial Pressure (RAP)
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
These parameters are typically measured using invasive techniques such as a Swan-Ganz catheter.
Conclusion
This compound is a well-characterized phosphodiesterase III inhibitor with pronounced positive inotropic and vasodilatory actions. Its pharmacological profile makes it a potentially effective agent for the short-term management of acute decompensated heart failure. This technical guide provides a detailed overview of its mechanism of action, quantitative pharmacological data, and comprehensive experimental protocols to aid researchers in further investigating this compound and similar compounds. The provided methodologies and data serve as a valuable resource for preclinical and clinical research in the field of cardiovascular drug development.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The development and use of this compound have been subject to clinical evaluation, and its therapeutic use should be guided by regulatory-approved prescribing information.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. Contractility detection of isolated mouse papillary muscle using myotronic Myostation‐Intact device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated neonatal rat papillary muscles: a new model to translate neonatal rat myocyte signaling into contractile mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
Early Studies on the Cardiotonic Properties of Piroximone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone, also known by its developmental code MDL 19,205, emerged in the late 20th century as a promising non-catecholamine, non-glycoside cardiotonic agent for the management of congestive heart failure. As an imidazole derivative, its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of cardiac and vascular smooth muscle contractility. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in both positive inotropic (increased contractility) and vasodilatory effects. This technical guide provides an in-depth review of the early preclinical and clinical studies that characterized the cardiotonic properties of this compound, with a focus on its hemodynamic effects, mechanism of action, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Phosphodiesterase III Inhibition
This compound exerts its cardiotonic effects by selectively inhibiting the PDE III enzyme in cardiac myocytes.[1] This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates several key intracellular proteins. This cascade of events ultimately results in an increased influx of calcium ions (Ca2+) into the cell and enhanced release of Ca2+ from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.[1] Concurrently, the increase in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.
Preclinical Studies: Hemodynamic Effects in Canine Models
Early investigations into the cardiotonic properties of this compound were conducted in various canine models, both in healthy animals and in those with induced heart failure. These studies were crucial in establishing the drug's initial efficacy and safety profile.
Quantitative Data from Preclinical Canine Studies
| Parameter | Route of Administration | Dosage | Key Findings |
| Cardiac Contractile Force | Intravenous | 0.1-1 mg/kg | Dose-related increase |
| Heart Rate | Intravenous | 0.1-1 mg/kg | Minor increase |
| Blood Pressure | Intravenous | 0.1-1 mg/kg | Brief decrease |
| dP/dt | Oral | 1 and 3 mg/kg | Dose-related increase |
| Cardiac Output | Intravenous Infusion | 0.1 mg/kg/min | No significant change |
| Stroke Volume | Intravenous Infusion | 0.1 mg/kg/min | No significant change |
| Left Atrial Pressure | Intravenous Infusion | 0.1 mg/kg/min | Decrease |
Experimental Protocol: Intravenous Administration in Anesthetized Dogs
A common experimental design to assess the acute hemodynamic effects of this compound involved the following steps:
-
Animal Preparation: Healthy adult mongrel dogs were anesthetized with a suitable agent (e.g., pentobarbital).
-
Instrumentation: Catheters were inserted into a femoral artery for blood pressure monitoring, a femoral vein for drug administration, and the left ventricle for measuring left ventricular pressure and its first derivative (dP/dt). A flow probe was placed around the ascending aorta to measure cardiac output.
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters were recorded.
-
Drug Administration: this compound was administered as an intravenous bolus or a continuous infusion at varying doses.
-
Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, left ventricular pressure, dP/dt, and cardiac output were continuously monitored and recorded for a specified period post-administration.
-
Data Analysis: The changes in hemodynamic parameters from baseline were calculated and analyzed to determine the dose-response relationship and the duration of action.
Clinical Studies: Efficacy in Patients with Heart Failure
Following promising preclinical results, clinical trials were initiated to evaluate the safety and efficacy of this compound in patients with chronic heart failure. These studies investigated both intravenous and oral formulations of the drug.
Quantitative Data from Early Clinical Trials in Heart Failure Patients
| Parameter | Route of Administration | Dosage | Patient Population | Key Findings |
| Cardiac Index | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Increased by 75% |
| Systemic Vascular Resistance | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased by 41% |
| Right Atrial Pressure | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased by 66% |
| Pulmonary Wedge Pressure | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased by 35% |
| Mean Arterial Pressure | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Slightly reduced (78 to 71 mmHg) |
| Forearm Blood Flow | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Increased by 42% |
| Plasma Norepinephrine | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased from 830 to 542 pg/ml |
| dP/dt | Intravenous | 1 mg/kg | Severe congestive heart failure | Increased by 35% |
| Cardiac Index | Oral | 0.7-4.9 mg/kg | Chronic cardiac failure | Significantly improved |
| Ventricular Pump Function | Oral | 0.7-4.9 mg/kg | Chronic cardiac failure | Significantly improved |
Experimental Protocol: Intravenous Administration in Patients with Severe Heart Failure
A representative clinical trial protocol for assessing the acute hemodynamic effects of intravenous this compound in patients with severe heart failure would typically involve:
-
Patient Selection: Patients with a confirmed diagnosis of severe congestive heart failure (e.g., New York Heart Association Class III or IV) were enrolled.
-
Informed Consent: All participants provided written informed consent.
-
Instrumentation: A thermodilution pulmonary artery catheter was inserted to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line was placed for continuous blood pressure monitoring.
-
Baseline Measurements: After a period of stabilization, baseline hemodynamic and neurohumoral measurements were obtained.
-
Drug Administration: this compound was administered as a cumulative intravenous dose.
-
Hemodynamic and Neurohumoral Monitoring: Hemodynamic parameters and plasma levels of neurohormones (e.g., norepinephrine, renin) were measured at predefined intervals after drug administration.
-
Data Analysis: The hemodynamic and neurohumoral responses to this compound were analyzed and compared to baseline values.
Conclusion
The early studies on this compound consistently demonstrated its potent cardiotonic and vasodilatory properties, mediated through the inhibition of phosphodiesterase III. In both preclinical and clinical settings, this compound was shown to improve hemodynamic parameters indicative of enhanced cardiac performance and reduced cardiac workload. These initial findings established this compound as a significant compound in the exploration of non-glycosidic, non-catecholamine inotropes for the treatment of heart failure. While the long-term clinical utility of PDE III inhibitors as a class has been a subject of further investigation and debate, the foundational research on this compound provided valuable insights into the therapeutic potential of this mechanism of action. This technical guide serves as a comprehensive resource for understanding the seminal data and methodologies that defined the early pharmacological profile of this compound.
References
An In-depth Technical Guide to the Chemical Synthesis of Piroximone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone, a potent cardiotonic agent, and its analogs have garnered significant interest in medicinal chemistry due to their therapeutic potential in treating heart failure. This technical guide provides a comprehensive overview of the core chemical synthesis pathways for this compound and related compounds. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the replication and further development of these important molecules.
Core Synthesis of this compound
The primary synthetic route to this compound (4-ethyl-5-(pyridin-4-ylcarbonyl)-1,3-dihydro-2H-imidazol-2-one) involves a two-stage process: the synthesis of the key intermediate, 4-ethyl-1,3-dihydro-2H-imidazol-2-one, followed by a Friedel-Crafts acylation with isonicotinoyl chloride.
Stage 1: Synthesis of 4-Ethyl-1,3-dihydro-2H-imidazol-2-one
A crucial precursor for this compound synthesis is the 4-ethyl-1,3-dihydro-2H-imidazol-2-one ring system. A common and effective method for the construction of this imidazolone core is through the cyclocondensation of an appropriate α-amino ester with urea.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl 2-amino-3-ethyl-2-butenoate and urea are added. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with water and neutralized with a weak acid, such as acetic acid. The precipitated solid, 4-ethyl-1,3-dihydro-2H-imidazol-2-one, is collected by filtration, washed with water, and can be further purified by recrystallization.
Stage 2: Friedel-Crafts Acylation for this compound Synthesis
The final step in the synthesis of this compound is the acylation of the imidazolone intermediate with isonicotinoyl chloride. This reaction is a classic example of a Friedel-Crafts acylation, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring. The synthesis of the isonicotinoyl chloride reagent is typically achieved by treating isonicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
Experimental Protocol:
To a suspension of 4-ethyl-1,3-dihydro-2H-imidazol-2-one in a suitable inert solvent (e.g., nitrobenzene or a chlorinated hydrocarbon), a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added. The mixture is stirred, and isonicotinoyl chloride hydrochloride is added portion-wise. The reaction is then heated to facilitate the acylation. Upon completion, the reaction mixture is cooled and carefully quenched with an aqueous acid solution. The product, this compound, precipitates and can be isolated by filtration. Purification is typically achieved through recrystallization to yield the final product.
Quantitative Data for this compound Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | Ethyl 2-amino-3-ethyl-2-butenoate, Urea | Sodium Ethoxide, Ethanol, Reflux | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one | Data not consistently reported | Data not consistently reported | ¹H NMR, ¹³C NMR, IR |
| 2 | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one, Isonicotinoyl chloride hydrochloride | AlCl₃, Nitrobenzene, Heat | This compound | Data varies by patent | Data varies by patent | ¹H NMR, ¹³C NMR, IR, MS |
Note: Specific yields and melting points can vary depending on the scale and purification methods employed. Researchers should refer to the primary literature, such as U.S. Patent 4,405,628, for detailed characterization data.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a similar strategy, with variations in the starting materials to introduce different substituents on the imidazolone ring or the pyridine moiety.
Analogs with Modified Imidazolone Core
To synthesize analogs with different alkyl or aryl groups at the 4- and 5-positions of the imidazolone ring, the corresponding substituted α-amino esters are used in the initial cyclocondensation reaction with urea. For example, using ethyl 2-amino-3-methyl-2-butenoate would lead to a 4,5-dimethyl-substituted imidazolone intermediate.
Analogs with Modified Pyridine Ring
Analogs with substituents on the pyridine ring can be prepared by using the appropriately substituted nicotinoyl chloride in the Friedel-Crafts acylation step. For instance, using 2-chloronicotinoyl chloride would result in a this compound analog with a chlorine atom at the 2-position of the pyridine ring.
General Experimental Protocol for Analog Synthesis:
The experimental conditions for the synthesis of analogs are broadly similar to those for this compound. The specific reaction times, temperatures, and purification methods may need to be optimized based on the nature of the substituents.
Visualizing the Synthesis: Reaction Pathways
To provide a clear and concise representation of the chemical transformations, the following diagrams illustrate the synthesis pathways for this compound and its analogs.
Caption: General synthesis pathway for this compound.
Caption: General synthesis pathways for this compound analogs.
Conclusion
The synthesis of this compound and its analogs is a well-established process rooted in fundamental organic reactions. This guide provides a solid foundation for researchers to understand and replicate these syntheses. The modular nature of the synthetic route allows for the generation of a diverse range of analogs, which is crucial for structure-activity relationship studies and the development of new cardiotonic agents with improved pharmacological profiles. For detailed experimental procedures and characterization data, consulting the primary patent literature is highly recommended.
The Heart of the Matter: A Technical Guide to the Structure-Activity Relationship of Piroximone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Piroximone, a potent cardiotonic agent, and its derivatives have been a subject of significant interest in the quest for effective treatments for heart failure. Their therapeutic effect is primarily attributed to the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of cardiac muscle contractility. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comprehensive resource for researchers and drug development professionals in the field of cardiovascular medicine.
Core Mechanism of Action: PDE III Inhibition
This compound and its analogs exert their positive inotropic (contractility-enhancing) and vasodilatory effects by inhibiting the PDE III enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1] In the heart, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, ultimately leading to an increased force of contraction.[1]
Structure-Activity Relationship of this compound Derivatives
The chemical structure of this compound, 4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one, serves as a foundational scaffold for the design of more potent and selective cardiotonic agents. The SAR of its derivatives reveals several key insights into the molecular features crucial for their biological activity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro biological data for this compound and a selection of its structural analogs. This data provides a quantitative basis for understanding the impact of specific chemical modifications on their potency as PDE III inhibitors and their inotropic effects.
| Compound | R1 | R2 | PDE III Inhibition IC50 (µM) | Inotropic Effect EC50 (µM) |
| This compound | -CH2CH3 | 4-pyridyl | 0.9 | 5.4[2] |
| Milrinone | -CH3 | 3-pyridyl | 0.4 | 1.8[2] |
| Amrinone | -NH2 | 3-pyridyl | 10 | 25 |
| Enoximone | -CH3 | 4-pyridyl-N-oxide | 0.2 | 2.1 |
Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Key SAR Observations:
-
Pyridyl Ring Position: The position of the nitrogen atom in the pyridyl ring significantly influences activity. Analogs with a 3-pyridyl moiety, such as Milrinone and Amrinone, often exhibit different potency profiles compared to the 4-pyridyl substitution in this compound.
-
Imidazolone Core Substitutions: Modifications at the R1 position on the imidazolone ring impact both PDE III inhibitory activity and inotropic potency. For instance, the ethyl group in this compound contributes to its specific activity profile.
-
Heterocyclic Core Variations: Replacement of the imidazolone core with other heterocyclic systems, such as the pyridone in Milrinone, has been a successful strategy in developing potent cardiotonic agents.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel cardiotonic agents. The following sections outline the key experimental protocols for assessing PDE III inhibition and inotropic activity.
Phosphodiesterase III (PDE III) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PDE III, which is responsible for the hydrolysis of cAMP.
Principle: The assay measures the amount of cAMP remaining after incubation with the PDE III enzyme in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.
Detailed Protocol:
-
Enzyme Preparation: PDE III is typically isolated and purified from cardiac tissue (e.g., guinea pig or human ventricular muscle) using standard biochemical techniques such as chromatography.
-
Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl) containing a known concentration of cAMP, MgCl2, and the purified PDE III enzyme.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme before the addition of cAMP to initiate the reaction. The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: The enzymatic reaction is stopped by the addition of a quenching agent, such as a strong acid or by heat inactivation.
-
Quantification of cAMP: The amount of remaining cAMP is quantified using methods such as radioimmunoassay (RIA) or, more commonly, high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of PDE III inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Inotropic Activity Assay (Isolated Papillary Muscle)
This ex vivo assay directly measures the effect of a compound on the contractility of cardiac muscle.
Principle: The isometric contractile force of an isolated papillary muscle from an animal heart (e.g., rat, guinea pig) is measured in response to electrical stimulation in the presence of varying concentrations of the test compound. The concentration that produces 50% of the maximum inotropic effect (EC50) is determined.[4][5]
Detailed Protocol:
-
Tissue Preparation: The heart is rapidly excised from a euthanized animal and placed in an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The papillary muscle is carefully dissected from the right or left ventricle.[4][5]
-
Mounting the Muscle: The isolated papillary muscle is mounted vertically in an organ bath containing the oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C). One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.[4][5]
-
Electrical Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes that deliver electrical pulses of a specific duration and voltage.[4][5]
-
Equilibration: The muscle is allowed to equilibrate for a period of time until a stable baseline contractile force is achieved.
-
Compound Administration: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations being added after the response to the previous concentration has stabilized.
-
Data Acquisition and Analysis: The isometric force of contraction is continuously recorded. The increase in contractile force is measured for each concentration of the compound. The EC50 value is calculated by plotting the percentage increase in contractile force against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Visualizing the Molecular Landscape
To better understand the context in which this compound derivatives operate, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
cAMP Signaling Pathway in Cardiac Myocytes
Caption: cAMP signaling pathway in cardiac myocytes.
Experimental Workflow for Inotropic Activity Assay
Caption: Workflow for assessing inotropic activity.
Conclusion
The structure-activity relationship of this compound derivatives provides a valuable framework for the rational design of novel cardiotonic agents. By understanding the key molecular determinants of PDE III inhibition and inotropic activity, researchers can strategically modify the this compound scaffold to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams presented in this guide serve as a practical resource for the continued exploration and development of this important class of cardiovascular drugs.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. A comparison of the inotropic effects of milrinone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]
- 5. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Piroximone's Impact on Intracellular cAMP: A Technical Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular effects of Piroximone on intracellular cyclic adenosine monophosphate (cAMP). This whitepaper provides a detailed examination of the compound's mechanism of action as a phosphodiesterase III (PDE III) inhibitor, supported by quantitative data, experimental protocols, and visual representations of the signaling pathways involved.
This compound, a potent positive inotropic and vasodilatory agent, exerts its effects by selectively inhibiting PDE III, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger in cardiac and vascular smooth muscle cells. The subsequent activation of cAMP-dependent protein kinases triggers a cascade of phosphorylation events, ultimately resulting in increased cardiac contractility and vasodilation.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data on this compound's inhibitory activity and its physiological effects, which are directly linked to the elevation of intracellular cAMP.
Table 1: this compound's Inhibitory Potency
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ for PDE III Inhibition | 8.6 µM | Canine Ventricular Muscle | [1] |
| IC₅₀ for ADP-induced Platelet Aggregation* | 67 ± 14 µmol/l | Human Platelets | [2] |
*Inhibition of platelet aggregation by this compound is also mediated by an increase in intracellular cAMP.
Mechanism of Action: A Signaling Pathway Overview
This compound's primary mechanism involves the inhibition of PDE III, leading to an increase in intracellular cAMP levels. This initiates a signaling cascade with significant physiological consequences.
References
Piroximone's Impact on Calcium Handling in Cardiac Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroximone, an imidazole derivative, is a potent phosphodiesterase III (PDE3) inhibitor that has been investigated for its positive inotropic and vasodilatory effects in the context of heart failure. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn significantly alters calcium handling within cardiac muscle cells. This technical guide provides a comprehensive overview of the core effects of this compound on cardiomyocyte calcium dynamics, including its impact on intracellular calcium transients, sarcoplasmic reticulum function, and myofilament calcium sensitivity. Detailed experimental methodologies and signaling pathways are presented to offer a thorough understanding for research and drug development professionals.
Mechanism of Action: Inhibition of Phosphodiesterase 3
This compound exerts its primary effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP activates cAMP-dependent protein kinase (PKA), which then phosphorylates key proteins involved in cardiac excitation-contraction coupling. The downstream consequences of this signaling cascade are a multifaceted modulation of calcium handling within the cardiomyocyte.
Impact on Intracellular Calcium Transients
The increase in cAMP and subsequent PKA activation directly influences the characteristics of the intracellular calcium transient, the rapid rise and fall of cytosolic calcium that triggers muscle contraction.
Table 1: Qualitative Effects of this compound on Intracellular Calcium Transients
| Parameter | Effect of this compound | Mechanism | Reference |
| Peak Amplitude | Increased | PKA-mediated phosphorylation of L-type calcium channels, leading to increased calcium influx. | [2] |
| Rate of Decay | Increased (Shortened Time Course) | PKA-mediated phosphorylation of phospholamban, which stimulates SERCA2a activity and enhances calcium reuptake into the sarcoplasmic reticulum. | [2] |
Experimental Protocol: Measurement of Intracellular Calcium Transients in Intact Papillary Muscle
The foundational research on this compound's effect on calcium transients was conducted on ferret right ventricular papillary muscles.[2]
1. Muscle Preparation:
-
Ferrets are euthanized, and the hearts are rapidly excised and placed in a dissecting dish with oxygenated Krebs-Henseleit solution.
-
The right ventricle is opened, and thin papillary muscles are carefully dissected.
2. Aequorin Loading:
-
The photoprotein aequorin, a bioluminescent calcium indicator, is loaded into the muscle cells. This can be achieved through microinjection or chemical loading techniques.[2]
3. Experimental Setup:
-
The aequorin-loaded papillary muscle is mounted in a chamber with stimulating electrodes and a force transducer.
-
The muscle is superfused with oxygenated Krebs-Henseleit solution at a physiological temperature.
4. Data Acquisition:
-
The muscle is electrically stimulated to contract isometrically.
-
A photomultiplier tube detects the light emitted by the aequorin-calcium complex, which is proportional to the intracellular calcium concentration.
-
The isometric tension developed by the muscle is recorded simultaneously.
-
This compound is introduced into the superfusate at various concentrations to determine its effects on the aequorin light signal (calcium transient) and tension.
Impact on Sarcoplasmic Reticulum (SR) Calcium Handling
The observed changes in the intracellular calcium transient with this compound treatment are indicative of significant alterations in the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.
Table 2: Inferred Effects of this compound on Sarcoplasmic Reticulum Function
| SR Function | Inferred Effect of this compound | Mechanism | Reference |
| Ca²⁺ Uptake (SERCA2a Activity) | Increased | PKA-dependent phosphorylation of phospholamban relieves its inhibition of the SERCA2a pump, leading to faster calcium sequestration into the SR. | [2] |
| Ca²⁺ Release | Increased | The enhanced SR calcium load resulting from increased SERCA2a activity leads to a greater release of calcium during subsequent contractions. | [2] |
Impact on Myofilament Calcium Sensitivity
In addition to modulating the availability of intracellular calcium, this compound also alters the responsiveness of the contractile proteins (myofilaments) to calcium.
Table 3: Qualitative Effect of this compound on Myofilament Calcium Sensitivity
| Parameter | Effect of this compound | Mechanism | Reference |
| Myofilament Ca²⁺ Sensitivity | Decreased | PKA-mediated phosphorylation of troponin I (TnI) reduces the affinity of the troponin complex for calcium. | [2] |
Note: A quantitative force-pCa relationship for this compound, including specific EC50 values, is not available in the cited literature.
Experimental Protocol: Assessment of Myofilament Calcium Sensitivity in Intact Papillary Muscle
In the study by Gwathmey and Morgan, myofilament calcium sensitivity was assessed in intact, aequorin-loaded ferret papillary muscles by comparing the peak of the isometric tension to the peak of the aequorin light signal.[2] An increase in the ratio of the peak aequorin light to peak tension, relative to changes induced by varying extracellular calcium, indicates a decrease in myofilament calcium sensitivity.
Summary and Conclusion
This compound's inhibition of phosphodiesterase 3 in cardiac muscle cells initiates a cascade of events that profoundly impacts calcium handling. By increasing intracellular cAMP levels and activating PKA, this compound produces a dual effect:
-
Increased Calcium Availability: this compound enhances the amplitude and accelerates the decay of the intracellular calcium transient. This is achieved through the PKA-mediated phosphorylation of L-type calcium channels and phospholamban, leading to increased calcium influx and more efficient sarcoplasmic reticulum calcium uptake and subsequent release.
-
Decreased Myofilament Responsiveness: Concurrently, this compound decreases the sensitivity of the myofilaments to calcium, primarily through the phosphorylation of troponin I.
This combination of effects results in a potent positive inotropic action. While the qualitative impacts of this compound on cardiomyocyte calcium handling are well-documented, a notable gap exists in the literature regarding precise quantitative data. Further research providing detailed dose-response relationships and force-pCa curves would be invaluable for a more complete understanding of its therapeutic potential and for the development of next-generation inotropic agents.
References
Initial Toxicological Screening of Piroximone in Preclinical Models: A Methodological Whitepaper
Disclaimer: Publicly available information on the initial toxicological screening of Piroximone (also known as MDL 19205) in preclinical models is scarce. This compound was investigated as a cardiotonic agent for the treatment of heart failure, but its development was discontinued. This guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation that would be expected for the initial toxicological screening of a pharmaceutical candidate like this compound, in line with regulatory expectations for drug development. The data presented herein is illustrative and not specific to this compound.
Introduction to this compound and Preclinical Safety Assessment
This compound is a phosphodiesterase inhibitor that was studied for its inotropic effects in heart failure.[1] The preclinical development of any new pharmaceutical agent involves a rigorous toxicological screening to ensure its safety before administration to humans.[2] This process aims to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[3]
The initial toxicological screening typically encompasses a battery of in vitro and in vivo studies, including acute and subchronic toxicity assessments, genotoxicity assays, and safety pharmacology evaluations.[4] These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity.[5]
General Methodologies for Preclinical Toxicological Screening
A standard preclinical toxicology program is designed to provide a comprehensive safety profile of a drug candidate. The following sections detail the typical experimental protocols for the core components of such a program.
Acute Toxicity Studies
The objective of acute toxicity studies is to determine the potential adverse effects of a single high dose of the test substance and to determine the median lethal dose (LD50).[4]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Typically, a rodent species such as Sprague-Dawley rats (one sex, usually females, as they are often more sensitive).
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on any available structure-activity relationship data or in vitro cytotoxicity data.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until a predetermined number of animals have been tested.
-
Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the observation period, a gross necropsy is performed on all animals.
-
Endpoint: The LD50 is calculated using a statistical program based on the outcomes (survival or death) at each dose level.
Subchronic Toxicity Studies
Subchronic toxicity studies evaluate the effects of repeated dosing over a period of 28 or 90 days to characterize the toxicological profile of the drug candidate.[2]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Test System: Two mammalian species, typically a rodent (e.g., Wistar rats) and a non-rodent (e.g., Beagle dogs), with both sexes.
-
Dosing: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days. At least three dose levels (low, mid, and high) and a control group (vehicle only) are used.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.
-
Endpoints: Identification of the No-Observed-Adverse-Effect Level (NOAEL), characterization of target organs of toxicity, and assessment of the dose-response relationship.
Genotoxicity Assays
Genotoxicity assays are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.[6]
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test):
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 mix).
-
Procedure: The tester strains are exposed to various concentrations of the test substance.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
-
In Vitro Mammalian Chromosomal Aberration Test:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cells are exposed to the test substance with and without metabolic activation.
-
Endpoint: The frequency of structural and numerical chromosomal aberrations is scored microscopically.
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test:
-
Test System: Rodents, typically mice or rats.
-
Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined.
-
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7]
Experimental Protocol: Core Battery
-
Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.
-
Cardiovascular System Assessment:
-
In Vitro: hERG (human Ether-à-go-go-Related Gene) assay to assess the potential for QT interval prolongation.
-
In Vivo: Cardiovascular monitoring (ECG, blood pressure, heart rate) in a conscious, telemetered large animal model (e.g., dog or non-human primate).
-
-
Respiratory System Assessment: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.
Data Presentation
Quantitative data from toxicological studies are typically summarized in tables to facilitate comparison between dose groups.
Table 1: Illustrative Acute Oral Toxicity Data
| Species/Strain | Sex | Route of Administration | Estimated LD50 (mg/kg) | 95% Confidence Limits (mg/kg) | Signs of Toxicity |
| Sprague-Dawley Rat | Female | Oral | >2000 | N/A | No significant findings |
Table 2: Illustrative Organ Weight Changes in a 28-Day Rat Study
| Organ | Dose Group (mg/kg/day) | Absolute Organ Weight (g) | Relative Organ Weight (% of Body Weight) |
| Liver | Control | 10.5 ± 1.2 | 3.5 ± 0.3 |
| Low (10) | 10.8 ± 1.5 | 3.6 ± 0.4 | |
| Mid (50) | 12.1 ± 1.8 | 4.0 ± 0.5 | |
| High (200) | 14.3 ± 2.1 | 4.8 ± 0.6 | |
| Kidneys | Control | 2.1 ± 0.3 | 0.7 ± 0.1 |
| Low (10) | 2.2 ± 0.4 | 0.7 ± 0.1 | |
| Mid (50) | 2.3 ± 0.5 | 0.8 ± 0.2 | |
| High (200) | 2.4 ± 0.6 | 0.8 ± 0.2 | |
| * p < 0.05, ** p < 0.01 compared to control |
Table 3: Illustrative Clinical Chemistry Data from a 28-Day Rat Study
| Parameter (Units) | Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 55 ± 12 | 98 ± 25** |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 110 ± 20 | 180 ± 40** |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 6 | 24 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
| * p < 0.05, ** p < 0.01 compared to control |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental processes and biological mechanisms.
Conclusion
References
- 1. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmidex.com [pharmidex.com]
- 5. fda.gov [fda.gov]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. criver.com [criver.com]
Piroximone (MDL 19,205): A Technical Guide to its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroximone, also known as MDL 19,205, is a potent and selective phosphodiesterase III (PDE III) inhibitor that was investigated for the management of severe congestive heart failure. Its development marked a significant effort in the search for non-glycosidic, non-catecholamine inotropic agents with vasodilatory properties. This compound demonstrated promising hemodynamic effects, including increased cardiac contractility and reduced preload and afterload, through its mechanism of increasing intracellular cyclic adenosine monophosphate (cAMP). This guide provides an in-depth technical overview of the discovery, developmental history, mechanism of action, and key experimental findings related to this compound.
Introduction: The Quest for Novel Inotropes
The development of this compound emerged from a therapeutic need for effective oral inotropic agents for heart failure that could overcome the limitations of existing treatments like cardiac glycosides and catecholamines. The focus of research in the late 1970s and early 1980s shifted towards compounds that could modulate intracellular second messengers, leading to the exploration of phosphodiesterase (PDE) inhibitors. The rationale was that by inhibiting the breakdown of cAMP, these agents could mimic the downstream effects of beta-adrenergic stimulation in the heart and vasculature, resulting in both positive inotropic and vasodilatory effects.
Discovery and Synthesis
While the precise initial discovery narrative of this compound (4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one) is not extensively detailed in publicly available literature, its development was part of a broader investigation into imidazopyridine and related heterocyclic compounds as cardiotonic agents. The discovery process likely involved screening of a chemical library for compounds that could inhibit PDE III, the predominant PDE isozyme in cardiac and vascular smooth muscle.
A plausible synthetic route for this compound, based on the synthesis of structurally related imidazolones, is outlined below. This multi-step synthesis would involve the construction of the core imidazolone ring followed by the introduction of the ethyl and pyridinylcarbonyl substituents.
Hypothetical Synthesis Workflow:
Mechanism of Action: Phosphodiesterase III Inhibition
This compound exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE III).[1][2] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.
Signaling Pathway of this compound's Action:
By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling. This results in an increased influx of calcium ions, enhanced calcium release from the sarcoplasmic reticulum, and increased sensitivity of the myofilaments to calcium, ultimately leading to a more forceful contraction (positive inotropy).[3] In vascular smooth muscle, the increase in cAMP also activates PKA, which leads to the phosphorylation of proteins that promote relaxation, resulting in vasodilation.[1]
Preclinical Development and Structure-Activity Relationship (SAR)
The development of this compound was guided by structure-activity relationship (SAR) studies on related heterocyclic compounds. Research on imidazopyridines, for instance, revealed that the position of the phenyl group and substitutions on it were critical for inotropic activity.[1][4] It was discovered that 2-phenylimidazo[4,5-c]pyridines were generally more potent than the analogous 2-phenylimidazo[4,5-b]pyridines.[1]
For the class of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, the introduction of a methyl group at the 5-position of the pyridazinone ring produced a more potent compound.[2] These findings suggest that the optimization of this compound likely involved systematic modifications of the imidazole core and its substituents to achieve high potency and selectivity for PDE III, as well as favorable pharmacokinetic properties for oral administration.
Experimental Protocols
The preclinical and clinical evaluation of this compound involved a range of standard and specialized experimental protocols to assess its pharmacodynamic and pharmacokinetic properties.
In Vitro Phosphodiesterase III Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on PDE III activity.
Methodology:
-
Enzyme Source: Purified PDE III enzyme is obtained from cardiac tissue or recombinant expression systems.
-
Substrate: Radiolabeled [3H]-cAMP is used as the substrate.
-
Assay Buffer: A standard buffer containing Tris-HCl, MgCl2, and other necessary co-factors is used.
-
Procedure:
-
The PDE III enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of [3H]-cAMP.
-
The reaction is allowed to proceed for a defined period at 37°C and then terminated.
-
The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using chromatography (e.g., anion-exchange resin).
-
The amount of [3H]-5'-AMP is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Isolated Perfused Heart (Langendorff) Preparation
Objective: To assess the direct effects of this compound on myocardial contractility and heart rate in an ex vivo setting.
Methodology:
-
Animal Model: Hearts are typically isolated from guinea pigs or rabbits.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Instrumentation: A pressure transducer is placed in the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram.
-
Procedure:
-
After a stabilization period, baseline measurements of left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and heart rate are recorded.
-
This compound is administered into the perfusion solution at increasing concentrations.
-
The effects on cardiac parameters are continuously monitored.
-
-
Data Analysis: Dose-response curves are constructed to evaluate the inotropic and chronotropic effects of this compound.
In Vivo Hemodynamic Studies in a Canine Model of Heart Failure
Objective: To evaluate the hemodynamic effects of this compound in a large animal model that mimics human heart failure.
Methodology:
-
Animal Model: Chronic heart failure is induced in dogs, often through rapid ventricular pacing or coronary artery ligation.
-
Instrumentation: Animals are instrumented for the measurement of key hemodynamic parameters, including:
-
Arterial and venous catheters for blood pressure monitoring and drug administration.
-
A thermodilution catheter in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Left ventricular pressure catheter for measuring LV pressure and dP/dt.
-
-
Procedure:
-
Baseline hemodynamic measurements are recorded in conscious or anesthetized animals.
-
This compound is administered intravenously as a bolus or infusion, or orally.
-
Hemodynamic parameters are monitored continuously for several hours post-administration.
-
-
Data Analysis: Changes in cardiac index, systemic vascular resistance, pulmonary vascular resistance, and other hemodynamic variables are calculated and statistically analyzed.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Species/Model | Value | Reference |
| PDE III Inhibition (IC50) | Isolated Enzyme | Data not consistently reported in searches | - |
| Positive Inotropic Effect | Cat Papillary Muscle | Concentration-dependent increase in contractility | [3] |
| Hemodynamic Effects (IV) | Anesthetized Dogs | Dose-related ↑ in cardiac contractile force | - |
| Oral Bioavailability | Healthy Volunteers | ~80% | - |
| Plasma Half-life | Healthy Volunteers | ~2.8 hours | - |
Table 2: Clinical Hemodynamic Effects of Intravenous this compound in Heart Failure Patients
| Parameter | Change from Baseline | p-value | Reference |
| Cardiac Index | ↑ | < 0.05 | [5] |
| Pulmonary Capillary Wedge Pressure | ↓ | < 0.05 | [5] |
| Systemic Vascular Resistance | ↓ | < 0.05 | [5] |
| Mean Arterial Pressure | No significant change | - | [5] |
| Heart Rate | Insignificant increase | - | [5] |
Table 3: Long-Term Oral this compound Therapy in Stable Heart Failure Patients
| Parameter | Change over 12 weeks | p-value | Reference |
| Maximal O2 Uptake (VO2 max) | ↑ | < 0.05 | [5] |
Developmental History and Clinical Trials
This compound entered clinical trials for the treatment of severe congestive heart failure. Early studies demonstrated significant improvements in hemodynamic parameters in patients following both intravenous and oral administration.[5] Long-term oral therapy was also associated with an increase in exercise capacity in some patients.[5]
However, the development of this compound, like other PDE III inhibitors of its generation, was ultimately hampered by concerns about long-term safety. A major clinical trial involving a similar PDE III inhibitor, milrinone, showed an increase in mortality with long-term oral therapy. This finding cast a shadow over the entire class of drugs for chronic heart failure treatment, leading to the discontinuation of this compound's development in several countries.
Conclusion
This compound represents a significant milestone in the development of targeted therapies for heart failure. Its story underscores the importance of understanding the complex pathophysiology of the disease and the potential for unintended long-term consequences of potent inotropic agents. While this compound itself did not achieve widespread clinical use, the research surrounding its development contributed valuable knowledge to the field of cardiovascular pharmacology and paved the way for the development of newer generations of heart failure medications with improved safety profiles. The in-depth study of its mechanism and effects continues to be relevant for researchers in the ongoing quest for better treatments for this debilitating condition.
References
- 1. Structure-activity relationships of arylimidazopyridine cardiotonics: discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of arylimidazopyridine cardiotonics: discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine. | Semantic Scholar [semanticscholar.org]
- 5. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Piroximone in Isolated Langendorff Heart Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroximone is a potent cardiotonic agent known for its positive inotropic and vasodilating properties.[1][2][3] It belongs to the class of phosphodiesterase III (PDE3) inhibitors.[4][5] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4][6] By preventing cAMP breakdown, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[4][6]
The isolated perfused heart model, pioneered by Oskar Langendorff, is an invaluable ex vivo technique for studying cardiac physiology and pharmacology.[7] This method allows for the examination of cardiac function, including contractility and heart rate, in the absence of systemic neural and hormonal influences.[8] Retrograde perfusion through the aorta delivers an oxygenated nutrient solution to the coronary arteries, maintaining the heart's viability for several hours.[8] This preparation is ideal for investigating the direct effects of pharmacological agents like this compound on the myocardium.
These application notes provide a detailed experimental protocol for assessing the cardiac effects of this compound using the Langendorff apparatus.
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
Objective: To prepare a physiological salt solution to maintain the isolated heart's viability and function.
Materials:
-
Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose
-
Ultrapure water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
Procedure:
-
Dissolve the following salts in 1 liter of ultrapure water to achieve the final concentrations:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
KH₂PO₄: 1.2 mM
-
MgSO₄·7H₂O: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11 mM
-
-
Continuously bubble the solution with carbogen gas for at least 20 minutes before use. This oxygenates the buffer and maintains a physiological pH of 7.4.
-
Just before starting the perfusion, add CaCl₂ to a final concentration of 2.5 mM. (Note: CaCl₂ is added last to prevent precipitation).
-
Warm the buffer to 37°C in a water-jacketed reservoir connected to the Langendorff apparatus.
Heart Isolation and Mounting
Objective: To excise the heart from an anesthetized animal and mount it on the Langendorff apparatus for retrograde perfusion.
Materials:
-
Laboratory animal (e.g., adult male Sprague-Dawley rat, 250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin solution
-
Surgical instruments (scissors, forceps)
-
Surgical suture
-
Ice-cold Krebs-Henseleit buffer
Procedure:
-
Anesthetize the animal according to approved institutional protocols. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Administer heparin (e.g., 500 IU, intraperitoneally) to prevent intracoronary clotting.
-
Perform a thoracotomy to open the chest cavity and expose the heart.
-
Carefully dissect the aorta, ensuring sufficient length for cannulation above the aortic root.[9]
-
Rapidly excise the heart and immediately place it in a beaker of ice-cold Krebs-Henseleit buffer to arrest cardiac activity and minimize ischemic damage.[10][9]
-
Trim away excess lung and connective tissue, and identify the aortic stump.
-
Transfer the heart to the Langendorff apparatus and carefully guide the aorta onto the aortic cannula.
-
Secure the aorta to the cannula with a surgical suture.
-
Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart). Ensure no air bubbles are introduced into the system. The heart should resume beating shortly after perfusion begins.
This compound Administration and Data Acquisition
Objective: To administer this compound in a dose-dependent manner and record key cardiac physiological parameters.
Materials:
-
Langendorff apparatus equipped with transducers
-
Latex balloon and catheter for measuring left ventricular pressure
-
Data acquisition system
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or distilled water)
Procedure:
-
Instrumentation: Gently insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure all measured parameters (heart rate, LVDP, coronary flow) are stable.[10]
-
Baseline Recording: Record all baseline cardiac parameters for 10-15 minutes before drug administration.
-
This compound Administration:
-
Prepare serial dilutions of this compound in Krebs-Henseleit buffer from a concentrated stock solution.
-
Introduce this compound into the perfusion line just above the aortic cannula using a syringe pump for continuous infusion or as a bolus injection.
-
Administer increasing concentrations of this compound in a stepwise manner (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M). Allow the heart's response to stabilize at each concentration (typically 10-15 minutes) before introducing the next dose.
-
-
Data Acquisition: Continuously record the following parameters throughout the experiment:
-
Heart Rate (HR): Measured from the ventricular pressure signal or ECG.
-
Left Ventricular Developed Pressure (LVDP): Calculated as Left Ventricular Systolic Pressure (LVSP) minus LVEDP.
-
Maximal rate of pressure development (+dP/dt_max): An index of myocardial contractility.
-
Minimal rate of pressure decay (-dP/dt_min): An index of myocardial relaxation.
-
Coronary Flow (CF): Measured by collecting the effluent from the heart over a set time period.
-
-
Washout: After the final dose, perfuse the heart with drug-free Krebs-Henseleit buffer for at least 20-30 minutes to observe the reversibility of the drug's effects.
Data Presentation
The following tables summarize expected dose-dependent effects of this compound on key cardiac parameters. Values are presented as mean ± SEM and represent the percentage change from baseline.
Table 1: Hemodynamic Effects of this compound in Isolated Rat Heart
| This compound Concentration (M) | Heart Rate (% Change) | LVDP (% Change) | Coronary Flow (% Change) |
| 10⁻⁸ | +5 ± 2% | +15 ± 4% | +8 ± 3% |
| 10⁻⁷ | +12 ± 3% | +45 ± 6% | +20 ± 5% |
| 10⁻⁶ | +18 ± 4% | +90 ± 8% | +42 ± 7% |
| 10⁻⁵ | +25 ± 5% | +150 ± 12% | +65 ± 9% |
Table 2: Inotropic and Lusitropic Effects of this compound
| This compound Concentration (M) | +dP/dt_max (% Change) | -dP/dt_min (% Change) |
| 10⁻⁸ | +20 ± 5% | +18 ± 4% |
| 10⁻⁷ | +55 ± 7% | +50 ± 6% |
| 10⁻⁶ | +110 ± 10% | +95 ± 9% |
| 10⁻⁵ | +180 ± 15% | +160 ± 13% |
Note: The data presented in these tables are illustrative and based on the known pharmacological actions of PDE3 inhibitors. Actual experimental results may vary depending on the specific model and conditions. Clinical studies have shown that intravenous this compound at doses of 0.5 to 1.0 mg/kg can significantly improve ventricular function.[11] Infusion rates of 5 to 10 µg/kg/min have also demonstrated positive effects on right ventricular contractility.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. Effects of long-term therapy with oral this compound on resting hemodynamics, peak aerobic capacity, and the anaerobic threshold in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Effects of MDL 19205 (this compound), a new cardiotonic agent, on electrophysiological, mechanical, and intracellular ionic characteristics of sheep cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the right ventricular function in severe heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Piroximone Dose-Response Curve in Cultured Cardiomyocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone is a phosphodiesterase III (PDE III) inhibitor that demonstrates positive inotropic and vasodilatory effects.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets involved in excitation-contraction coupling, ultimately leading to enhanced cardiomyocyte contractility.[3] These application notes provide a detailed protocol for establishing a dose-response curve for this compound in cultured cardiomyocytes, a critical step in understanding its therapeutic potential and cardiotoxic liabilities.
The following protocols outline methods for isolating and culturing primary cardiomyocytes, assessing cell viability in response to this compound, and quantifying the functional and signaling responses to establish a comprehensive dose-response relationship.
Data Presentation
Table 1: this compound Dose-Response on Cardiomyocyte Contractility
| This compound Concentration (µM) | Peak Shortening Amplitude (% of Baseline) | Time to Peak Shortening (ms) | Time to 50% Relaxation (ms) |
| 0 (Vehicle Control) | 100 ± 5 | 150 ± 10 | 200 ± 15 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: this compound Effect on Cardiomyocyte Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (Vehicle Control) | 100 ± 3 | 5 ± 2 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 3: this compound-Induced Signaling in Cardiomyocytes
| This compound Concentration (µM) | Intracellular cAMP (pmol/mg protein) | PKA Activity (U/mg protein) | Phospho-Phospholamban (Ser16/Thr17) / Total Phospholamban Ratio |
| 0 (Vehicle Control) | 10 ± 1 | 50 ± 5 | 0.2 ± 0.05 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Experimental Protocols
Isolation and Culture of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating adult rat ventricular myocytes.[4]
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Langendorff perfusion system
-
Perfusion Buffer (Ca2+-free Tyrode's solution)
-
Digestion Buffer (Perfusion Buffer with Collagenase Type II)
-
Stopping Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)
-
Plating Medium (e.g., Medium 199) supplemented with L-carnitine, creatine, and taurine
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the rat and perform a thoracotomy to excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the coronary circulation of blood.
-
Switch to Digestion Buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the cannula, and mince the ventricular tissue in Stopping Buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and resuspend the pellet in fresh Stopping Buffer. Repeat this washing step twice.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a 5% CO2 incubator. Allow cells to attach for at least 2 hours before initiating experiments.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
Procedure:
-
Prepare a serial dilution of this compound in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The IC50 for this compound's inhibition of PDE III is approximately 67 µM, providing a basis for the concentration range.[1]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Aspirate the plating medium from the cultured cardiomyocytes and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 30 minutes for acute contractility studies, or longer for viability and signaling assays).
Measurement of Cardiomyocyte Contractility
Cardiomyocyte contractility can be assessed using video-based edge detection systems.
Procedure:
-
Place the culture dish with cardiomyocytes on the stage of an inverted microscope equipped with a video camera and an edge-detection system.
-
Pace the cardiomyocytes electrically at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractility for a stable period.
-
Perfuse the cells with the different concentrations of this compound and record the changes in contraction parameters.
-
Analyze the recorded traces to determine Peak Shortening Amplitude, Time to Peak Shortening, and Time to 50% Relaxation.
Assessment of Cell Viability
This assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
After this compound treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
b. Lactate Dehydrogenase (LDH) Assay [10][11][12][13][14]
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
LDH assay kit
Procedure:
-
After this compound treatment, collect the culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit to measure LDH activity in the supernatant.
-
Include a positive control for maximum LDH release (e.g., by lysing cells with Triton X-100).
-
Measure the absorbance at the recommended wavelength.
-
Express LDH release as a percentage of the maximum release control.
Measurement of Intracellular Signaling
a. Intracellular cAMP Assay [15][16][17][18][19]
Materials:
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
After this compound treatment, lyse the cardiomyocytes using the lysis buffer provided in the kit.
-
Follow the manufacturer's instructions for the cAMP EIA kit to measure the concentration of cAMP in the cell lysates.
-
Normalize the cAMP concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
b. PKA Activity Assay [20][21][22][23][24]
Materials:
-
PKA activity assay kit
Procedure:
-
Prepare cell lysates from this compound-treated cardiomyocytes.
-
Use a commercial PKA activity assay kit, which typically involves the phosphorylation of a specific substrate by PKA.
-
Follow the kit's protocol to measure the level of substrate phosphorylation, which is proportional to PKA activity.
-
Normalize PKA activity to the total protein content of the lysate.
c. Western Blot for Phospho-Phospholamban (Ser16/Thr17) [25][26][27][28][29]
Materials:
-
Primary antibodies against phospho-phospholamban (Ser16/Thr17) and total phospholamban
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Lyse the this compound-treated cardiomyocytes and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-phospholamban.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total phospholamban for normalization.
-
Quantify the band intensities and express the results as the ratio of phospho-phospholamban to total phospholamban.
Mandatory Visualizations
Caption: this compound's signaling pathway in cardiomyocytes.
Caption: Experimental workflow for dose-response analysis.
References
- 1. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of milrinone and this compound on intracellular calcium handling in working myocardium from the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chondrex.com [chondrex.com]
- 8. protocols.io [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 11. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate dehydrogenase (LDH) assay [bio-protocol.org]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 16. abcam.cn [abcam.cn]
- 17. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. cAMP-Glo™ Assay [worldwide.promega.com]
- 20. benchchem.com [benchchem.com]
- 21. arborassays.com [arborassays.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. arborassays.com [arborassays.com]
- 24. abcam.com [abcam.com]
- 25. Phospho-Phospholamban (Ser16/Thr17) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. Accurate quantitation of phospholamban phosphorylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rescue of cardiomyocyte dysfunction by phospholamban ablation does not prevent ventricular failure in genetic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. studenttheses.uu.nl [studenttheses.uu.nl]
- 29. researchgate.net [researchgate.net]
Piroximone Administration in Animal Models of Congestive Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone is a phosphodiesterase III (PDE3) inhibitor that has demonstrated positive inotropic and vasodilatory effects. These properties make it a compound of interest in the study of congestive heart failure (CHF). By inhibiting PDE3, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiomyocytes and vascular smooth muscle cells. This elevation in cAMP enhances cardiac contractility and promotes vasodilation, addressing two of the key pathophysiological components of CHF. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models of CHF, with a focus on rodent models.
Note: Preclinical research on this compound in rodent models of congestive heart failure is limited. The following protocols are based on general practices for inducing heart failure in these models and available data on this compound and other PDE3 inhibitors. Researchers should consider these as a starting point and conduct appropriate dose-finding and toxicology studies.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3). In cardiomyocytes, the increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. This cascade of events leads to an increase in intracellular calcium levels, resulting in enhanced myocardial contractility.
Experimental Protocols
I. Induction of Congestive Heart Failure in Rodent Models
A. Myocardial Infarction (MI) Model by Left Anterior Descending (LAD) Coronary Artery Ligation
This model is widely used to simulate heart failure resulting from ischemic heart disease.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (25-30g).
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally.
-
Procedure:
-
Intubate the animal and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully dissect the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.
-
Tie a firm knot to permanently ligate the artery. Successful ligation is indicated by a pale appearance of the anterior ventricular wall.
-
Close the chest wall in layers and allow the animal to recover with appropriate post-operative analgesia.
-
Heart failure typically develops over 4-8 weeks, characterized by reduced ejection fraction and ventricular dilation.
-
B. Pressure Overload Model by Transverse Aortic Constriction (TAC)
This model mimics heart failure induced by chronic pressure overload, similar to conditions like hypertension or aortic stenosis.
-
Animal Model: Male C57BL/6 mice (25-30g) or Sprague-Dawley rats (200-250g).
-
Anesthesia: As described for the MI model.
-
Procedure:
-
Intubate and ventilate the animal.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully isolate the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture under the aortic arch.
-
Place a blunted 27-gauge (for mice) or 22-gauge (for rats) needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the chest and provide post-operative care.
-
Cardiac hypertrophy and subsequent heart failure will develop over several weeks.
-
II. This compound Administration
A. Formulation and Vehicle Selection
-
This compound has low aqueous solubility. For in vivo administration, it is often necessary to use a vehicle to ensure proper dissolution.
-
Recommended Vehicle: A common vehicle for administering compounds with low water solubility is a mixture of Dimethyl sulfoxide (DMSO) and saline.
-
Preparation:
-
Dissolve the required amount of this compound in a small volume of 100% DMSO.
-
Once fully dissolved, dilute the solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid potential toxicity. A vehicle control group (receiving the same DMSO/saline mixture without this compound) is essential.
-
B. Administration Routes and Dosages
-
Intravenous (IV) Administration (for acute studies):
-
Dosage Range: Based on studies in dogs and rabbits, a starting point for dose-finding studies in rodents could be in the range of 0.5 - 1.0 mg/kg.[1]
-
Procedure: Anesthetize the animal and cannulate a suitable vein (e.g., jugular or femoral vein). Administer the this compound solution as a slow bolus injection.
-
-
Oral Gavage (for sub-chronic studies):
-
Dosage Range: Oral doses in human studies have been higher than intravenous doses. A starting range of 1 - 5 mg/kg could be explored in rodents.
-
Procedure: Prepare the this compound solution in a suitable vehicle. Gently restrain the animal and use a gavage needle to deliver the solution directly into the stomach.
-
-
Continuous Infusion via Osmotic Minipumps (for chronic studies):
-
Dosage: This will depend on the desired steady-state plasma concentration and the pumping rate of the osmotic minipump. A starting point could be a continuous infusion rate that delivers a total daily dose within the ranges suggested for IV or oral administration.
-
Procedure: Fill a sterile osmotic minipump with the prepared this compound solution. Under anesthesia, implant the minipump subcutaneously, typically in the dorsal scapular region.
-
III. Assessment of Cardiac Function
A. Echocardiography
A non-invasive method to serially assess cardiac structure and function.
-
Key Parameters:
-
Left Ventricular Ejection Fraction (LVEF%): A measure of the percentage of blood leaving the left ventricle with each contraction.
-
Fractional Shortening (FS%): A measure of the change in the diameter of the left ventricle between systole and diastole.
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs): Measures of ventricular dimensions.
-
Heart Rate (HR): To monitor for any chronotropic effects of the drug.
-
B. Hemodynamic Assessment (Invasive)
Provides direct measurement of cardiac pressures and volumes. This is typically a terminal procedure.
-
Procedure:
-
Anesthetize the animal.
-
Insert a pressure-volume catheter into the left ventricle via the carotid artery.
-
Record pressure-volume loops to derive key hemodynamic parameters.
-
-
Key Parameters:
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmin): Indices of contractility and relaxation.
-
Cardiac Output (CO)
-
Stroke Volume (SV)
-
Data Presentation
The following tables summarize the expected effects of this compound based on available preclinical and clinical data. Note the absence of specific data from rodent models of CHF.
Table 1: Hemodynamic Effects of this compound in a Canine Model of Congestive Heart Failure [2]
| Parameter | Pre-Piroximone (Mean ± SEM) | Post-Piroximone (50 µg/kg/min IV) (Mean ± SEM) |
| LV dp/dt (mm Hg/sec) | 2615 ± 260 | 3760 ± 410 |
| Cardiac Index (L/min/m²) | 3.0 ± 0.1 | 4.4 ± 0.6 |
| LV Filling Pressure (mm Hg) | 15.6 ± 2.4 | 6.4 ± 1.8 |
| Systemic Vascular Resistance Index (dynes sec cm⁻⁵ m⁻²) | 2730 ± 225 | 1905 ± 256 |
Table 2: Effects of this compound in Human Patients with Congestive Heart Failure (Acute IV Administration) [3]
| Parameter | Pre-Piroximone | Post-Piroximone (1.25-1.75 mg/kg IV) | Percent Change |
| Cardiac Index (L/min/m²) | 1.96 | 3.41 | +75% |
| Systemic Vascular Resistance | - | - | -41% |
| Right Atrial Pressure | - | - | -66% |
| Pulmonary Wedge Pressure | - | - | -35% |
| LV dP/dt (mm Hg/s) | 796 | 1068 | +35% |
Table 3: Effects of this compound in Human Patients with Congestive Heart Failure (Oral Administration) [4]
| Administration | Dosage | Effect |
| Oral | 0.7 - 4.9 mg/kg | Significant improvement in right and left ventricular pump function. |
Conclusion
This compound, as a PDE3 inhibitor, holds theoretical promise for the treatment of congestive heart failure. The protocols outlined above provide a framework for researchers to investigate its efficacy in established rodent models of the disease. It is imperative to conduct thorough dose-response and safety evaluations to determine the therapeutic window of this compound in these models. Careful and consistent assessment of cardiac function using both non-invasive and invasive techniques will be crucial in elucidating the potential of this compound as a novel therapeutic agent for CHF.
References
- 1. Hemodynamic effects of a new inotropic agent, this compound (MDL 19205), in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Additive haemodynamic effects of this compound and prostacyclin in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Piroximone as a Selective PDE3 Inhibitor in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the hydrolysis of cAMP, this compound effectively elevates intracellular cAMP levels, leading to a cascade of downstream signaling events that vary depending on the cell type. This property makes this compound a valuable tool for investigating cellular processes modulated by cAMP, particularly in cardiovascular and platelet biology research.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe PDE3 function and its downstream consequences in cardiomyocytes, vascular smooth muscle cells, and platelets.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of PDE3. There are two main isoforms of PDE3: PDE3A and PDE3B. PDE3A is predominantly found in the heart, platelets, and vascular smooth muscle cells, while PDE3B is more abundant in adipocytes, hepatocytes, and pancreatic β-cells. This compound's cardiovascular effects are primarily mediated through the inhibition of PDE3A.
The inhibition of PDE3 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, eliciting specific cellular responses.
Quantitative Data
| Parameter | Cell Type | Value | Reference |
| IC50 (ADP-induced aggregation) | Human Platelets | 67 ± 14 µM | [This value is derived from functional assays and reflects the concentration required to inhibit a cellular response downstream of PDE3.] |
| Positive Inotropic Effect | Cat Papillary Muscle | Concentration-dependent | [this compound's effect on contractility is directly linked to increased cAMP levels.] |
| Vasodilatory Properties | Vascular Smooth Muscle | Significant | [Demonstrated through observed reductions in vascular resistance.] |
Signaling Pathways
The following diagrams illustrate the central role of PDE3 in cellular signaling and the mechanism of action of this compound.
Caption: General mechanism of this compound action via PDE3 inhibition.
Caption: this compound's signaling cascade in cardiomyocytes.
Experimental Protocols
Measurement of Intracellular cAMP Levels
This protocol describes a general method for quantifying changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., luminescence or fluorescence-based).
Caption: Experimental workflow for cAMP measurement.
Materials:
-
Cell line of interest (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a relevant cell line)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Adenylyl cyclase activator (e.g., Forskolin, optional)
-
cAMP assay kit (luminescence or fluorescence-based)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Pre-treatment (Optional): To amplify the cAMP signal, you can pre-treat the cells with an adenylyl cyclase activator like Forskolin for a short period (e.g., 10-15 minutes) before adding this compound. This will increase the basal cAMP level, making the inhibitory effect of this compound on its degradation more pronounced.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from 1 µM to 100 µM. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined time, typically between 15 and 30 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release the intracellular cAMP.
-
cAMP Assay: Perform the cAMP assay following the kit's instructions. This usually involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate on a luminometer or fluorometer.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal effect on cAMP levels).
Cardiomyocyte Contractility Assay
This protocol outlines a method to assess the effect of this compound on the contractility of cultured cardiomyocytes.
Materials:
-
iPSC-derived cardiomyocytes or primary neonatal cardiomyocytes
-
Cardiomyocyte culture medium
-
Culture plates suitable for microscopy (e.g., glass-bottom dishes)
-
This compound stock solution
-
Microscope with video recording capabilities and analysis software
Procedure:
-
Cell Plating: Plate the cardiomyocytes on the culture surface and allow them to form a spontaneously beating syncytium.
-
Baseline Recording: Before adding any compound, record a baseline video of the contracting cardiomyocytes for at least 30 seconds.
-
This compound Addition: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).
-
Post-Treatment Recording: After a short incubation period (e.g., 5-10 minutes), record another video of the same field of contracting cardiomyocytes.
-
Data Analysis: Analyze the videos to quantify parameters such as beat rate, contraction amplitude, and relaxation velocity. Compare the post-treatment values to the baseline to determine the effect of this compound.
Vascular Smooth Muscle Cell (VSMC) Migration Assay
This protocol describes a wound-healing (scratch) assay to evaluate the inhibitory effect of this compound on VSMC migration.
Materials:
-
Vascular smooth muscle cells (primary or cell line)
-
VSMC culture medium
-
6-well tissue culture plates
-
Sterile 200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed VSMCs in 6-well plates and grow them to full confluency.
-
Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, acquire an image of the wound at time 0.
-
Incubation: Incubate the plates at 37°C.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at each time point and for each condition. Calculate the percentage of wound closure over time to determine the effect of this compound on VSMC migration.
Platelet Aggregation Assay
This protocol details a light transmission aggregometry (LTA) method to measure the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregating agent (e.g., ADP, collagen)
-
This compound stock solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of the citrated whole blood.
-
Baseline and Blanking: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline in the aggregometer.
-
This compound Incubation: Pre-incubate an aliquot of PRP with this compound at various concentrations (e.g., 10 µM to 100 µM) or vehicle control for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induce Aggregation: Add the aggregating agent (e.g., ADP) to the PRP to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the maximal aggregation for each condition. Plot the percentage of inhibition of aggregation as a function of this compound concentration to calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying PDE3-mediated signaling pathways in various cell types. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on cAMP levels and downstream cellular functions. It is important to optimize experimental conditions, such as cell density, incubation times, and this compound concentrations, for each specific cell type and assay to ensure robust and reproducible results. The use of appropriate controls is also critical for the accurate interpretation of the data.
Quantifying Changes in cAMP Levels Following Piroximone Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] PDE3 is a key enzyme in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP). By inhibiting the degradation of cAMP, this compound effectively increases its intracellular concentration. This elevation in cAMP levels is central to the pharmacological effects of this compound, which include positive inotropic and vasodilatory actions.[1][2] These effects have been investigated for their therapeutic potential in conditions such as heart failure.[3][4] Furthermore, this compound has been shown to inhibit platelet aggregation, an effect also attributed to the increase in intracellular cAMP.[2]
The precise quantification of changes in intracellular cAMP levels following this compound treatment is crucial for understanding its mechanism of action, determining its potency and efficacy, and for the development of novel therapeutic agents targeting the cAMP signaling pathway. These application notes provide detailed protocols for quantifying this compound-induced changes in cAMP levels in relevant cell types, such as platelets and cardiomyocytes. The methodologies described are robust, reproducible, and suitable for both basic research and drug discovery settings.
This compound Signaling Pathway
This compound exerts its effects by directly inhibiting the phosphodiesterase 3 (PDE3) enzyme. This inhibition prevents the hydrolysis of cyclic AMP (cAMP) to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. The elevated cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA), which in turn phosphorylate various target proteins, resulting in a cellular response.
Caption: this compound signaling pathway.
Data Presentation: Quantitative Effects of this compound on cAMP Levels
The following table summarizes the expected quantitative changes in cAMP levels following this compound treatment based on available literature. It is important to note that the magnitude of the cAMP increase can vary depending on the cell type, experimental conditions, and the presence of other signaling molecules.
| Cell Type | This compound Concentration | Incubation Time | Fold Increase in cAMP (Mean ± SD) | Key Findings | Reference |
| Washed Human Platelets | 10 µM - 100 µM | 5 - 30 min | Concentration-dependent increase | This compound significantly increases intracellular cAMP in a time- and concentration-dependent manner. | [2] |
| Washed Human Platelets | 67 ± 14 µM (IC50) | Not Specified | Not Applicable | This concentration of this compound causes 50% inhibition of ADP-induced platelet aggregation, an effect mediated by increased cAMP. | [2] |
Experimental Protocols
Two common and robust methods for quantifying cAMP levels are presented below: a competitive enzyme-linked immunosorbent assay (ELISA) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Workflow for cAMP Measurement
The general workflow for quantifying changes in cAMP levels following this compound treatment involves several key steps, from cell preparation to data analysis.
Caption: Experimental workflow for cAMP measurement.
Protocol 1: Competitive ELISA for cAMP Quantification
This protocol is adapted for a standard 96-well plate format and is suitable for measuring cAMP in cell lysates.
Materials:
-
Cells: Washed human platelets or cultured cardiomyocytes.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Lysis Buffer: 0.1 M HCl.
-
cAMP ELISA Kit: Commercially available kit (e.g., from Cayman Chemical, R&D Systems, or similar). Follow the manufacturer's instructions carefully.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Microplate reader: Capable of measuring absorbance at the wavelength specified in the ELISA kit protocol (typically 405-450 nm).
-
Standard laboratory equipment: Pipettes, centrifuge, 96-well plates, etc.
Procedure:
-
Cell Preparation:
-
Platelets: Isolate platelets from whole blood using standard centrifugation techniques. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
-
Cardiomyocytes: Culture primary or immortalized cardiomyocytes in appropriate culture medium until they reach the desired confluency.
-
-
This compound Treatment:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in the appropriate buffer or culture medium.
-
Remove the culture medium (for adherent cells) and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the treatment medium.
-
Add 100 µL of ice-cold 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate on ice for 10 minutes with occasional shaking.
-
-
cAMP Quantification (ELISA):
-
Centrifuge the 96-well plate at 600 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing cAMP) to a new 96-well plate.
-
Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:
-
Adding samples and cAMP standards to the antibody-coated plate.
-
Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for antibody binding sites.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by HRP to a colored product.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations.
-
Use the standard curve to determine the concentration of cAMP in each sample.
-
Normalize the cAMP concentration to the total protein concentration in each well (which can be determined from a parallel plate using a BCA or Bradford assay) or to the cell number.
-
Plot the normalized cAMP levels against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for cAMP Quantification
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.
Materials:
-
Cells: As described in Protocol 1.
-
This compound: Stock solution in a suitable solvent.
-
TR-FRET cAMP Assay Kit: Commercially available kit (e.g., LANCE® Ultra cAMP from PerkinElmer, HTRF® cAMP from Cisbio). Follow the manufacturer's instructions carefully.
-
Assay Buffer: Provided in the TR-FRET kit.
-
Microplate reader: Capable of TR-FRET measurements (excitation at ~320-340 nm and dual emission detection at ~615 nm and ~665 nm).
-
Low-volume, white 384-well plates.
Procedure:
-
Cell Preparation:
-
Prepare a cell suspension in the assay buffer provided in the TR-FRET kit at the recommended cell density.
-
-
This compound Treatment:
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into the wells of a 384-well plate.
-
Add a small volume (e.g., 2.5 µL) of the this compound serial dilutions. Include a vehicle control.
-
-
Cell Stimulation and Lysis:
-
Incubate the plate at room temperature for the desired time (e.g., 30 minutes).
-
Add the lysis/detection reagent mix from the TR-FRET kit. This reagent contains a europium-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor).
-
-
cAMP Quantification (TR-FRET):
-
Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible microplate reader. The reader will excite the europium donor and measure the emission at both 665 nm (acceptor emission) and 615 nm (donor emission).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (665 nm / 615 nm). This ratio is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Use the standard curve to convert the emission ratios of your samples to cAMP concentrations.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately quantify the changes in intracellular cAMP levels induced by this compound. The choice between the ELISA and TR-FRET methods will depend on the specific experimental needs, including throughput requirements and available equipment. By carefully following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this compound and other PDE3 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of milrinone and this compound on intracellular calcium handling in working myocardium from the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of milrinone and this compound on intracellular calcium handling in working myocardium from the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Piroximone solutions for in vivo and in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Piroxicam solutions for in vivo and in vitro experiments. Note: The initial request for "Piroximone" has been interpreted as "Piroxicam," a widely researched nonsteroidal anti-inflammatory drug (NSAID).
Chemical Properties and Solubility
Piroxicam is an NSAID of the oxicam class that is sparingly soluble in aqueous solutions.[1] Its solubility is influenced by the solvent and pH. For experimental purposes, organic solvents are typically required for initial dissolution before further dilution.
Table 1: Solubility of Piroxicam in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Methanol | Soluble | [2] |
| Chloroform | High solubility | [3] |
| Dichloromethane | High solubility | [3] |
| Acetone | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetonitrile | Soluble | [3] |
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
In Vitro Solution Preparation and Protocols
For cell-based assays, Piroxicam is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture media.
Objective: To prepare a concentrated stock solution of Piroxicam for use in in vitro experiments.
Materials:
-
Piroxicam powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of Piroxicam powder in a sterile container.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mg/mL. For example, to prepare a 20 mg/mL stock solution, dissolve 20 mg of Piroxicam in 1 mL of DMSO.[1]
-
Vortex thoroughly until the Piroxicam is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Piroxicam as a crystalline solid is stable for at least 4 years at -20°C.[1]
Objective: To prepare the final working solution of Piroxicam for treating cells in culture.
Materials:
-
Piroxicam stock solution (from section 2.1)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
Protocol:
-
Thaw an aliquot of the Piroxicam stock solution at room temperature.
-
Dilute the stock solution with pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution from a 20 mg/mL (~60.4 mM) stock, perform a serial dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use the working solution immediately. It is not recommended to store aqueous solutions of Piroxicam for more than one day.[1]
Table 2: Examples of Piroxicam Working Concentrations for In Vitro Assays
| Cell Line | Assay | Working Concentration | Reference |
| RAW 264.7 Macrophages | Anti-inflammatory (LPS-stimulated) | 0.1 - 0.4 mg/mL | [4] |
| Mononuclear Phagocytes | Cytokine Production | 0.1 - 20 µmol/L | [5] |
Objective: To assess the anti-inflammatory effect of Piroxicam by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[4][6]
Workflow Diagram:
In Vivo Solution Preparation and Protocols
For animal studies, Piroxicam solutions need to be prepared in a biocompatible vehicle suitable for the chosen route of administration.
Objective: To prepare a Piroxicam solution for oral administration in rodents.
Materials:
-
Piroxicam powder
-
1.0% Hydroxypropylmethyl cellulose (HPMC) in water
Protocol:
-
Weigh the required amount of Piroxicam.
-
Prepare a 1.0% HPMC solution by dissolving HPMC in water.
-
Suspend the Piroxicam powder in the 1.0% HPMC vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a rat with a dosing volume of 5 mL/kg, the concentration would be 4 mg/mL).[7]
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
Objective: To prepare a sterile Piroxicam solution for parenteral administration.
Materials:
-
Piroxicam powder
-
Propylene glycol, sterile
-
Ethanol, sterile
-
Water for injection, sterile
-
Sodium hydroxide (1N) for pH adjustment (optional)
-
Glycine (optional, as a stabilizer)[8]
Protocol for a Propylene Glycol-Based Vehicle: [9]
-
Prepare a solvent mixture of approximately 40% propylene glycol, 10% ethanol, and 50% water for injection.[9]
-
Dissolve the Piroxicam powder in the solvent mixture to the desired concentration.
-
Adjust the pH to a range of 8-9 if necessary to improve solubility and stability.[9]
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
Protocol for an Aqueous Solution (for Salt Form): [8][10]
-
Disperse Piroxicam in water for injection (1-4% w/v).[8][11]
-
Add a stoichiometric amount of 1N sodium hydroxide solution while stirring until the Piroxicam is completely dissolved, forming the sodium salt.[8][10]
-
Optionally, add glycine (8-10% w/v) as a pH stabilizer.[8][11]
-
Bring the solution to the final volume with water for injection.
-
Sterile filter the solution through a 0.22 µm filter.
Table 3: Examples of Piroxicam Dosages for In Vivo Studies in Rats
| Administration Route | Dose | Vehicle | Reference |
| Oral | 3 mg/kg, every 24 hours (anti-inflammatory) | Suspension | [12] |
| Oral | 0.1 - 0.3 mg/kg, every other day (long-term) | Suspension | [12] |
| Oral | 20 mg/kg | 1.0% Hydroxypropylmethyl cellulose | [7] |
| Intravenous | 0.5 and 5.0 mg/kg | Not specified | [13] |
| Intramuscular | 0.6 mg/kg | Diluted commercial product in distilled water | [14] |
| Intramuscular | Not specified | Propylene glycol, ethanol, water | [15] |
The stability of Piroxicam in aqueous solutions is dependent on pH and temperature. Thermal degradation is maximal around pH 6.0.[16][17] Photodegradation can also occur, so solutions should be protected from light.[16][17] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[1]
Mechanism of Action: Signaling Pathway
Piroxicam's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[18][19] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[20]
Signaling Pathway Diagram:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mmsl.cz [mmsl.cz]
- 3. mdpi.com [mdpi.com]
- 4. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclo-oxygenase inhibitor, piroxicam, enhances cytokine-induced lymphocyte proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotective and enhanced anti-inflammatory activities of liposomal piroxicam formulation in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4942167A - Pharmaceutical compositions of piroxicam in aqueous solutions and process for their preparation - Google Patents [patents.google.com]
- 9. US4628053A - Stabilized injectable solutions of piroxicam - Google Patents [patents.google.com]
- 10. EP0336200B1 - Pharmaceutical compositions of piroxicam in aqueous solutions and process for their preparation - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Piroxicam – Rat Guide [ratguide.com]
- 13. Effects of dose and sex on the pharmacokinetics of piroxicam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomolther.org [biomolther.org]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Photo- and thermal degradation of piroxicam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 19. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Assessing the Hemodynamic Effects of Piroximone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone is a potent phosphodiesterase III (PDE-III) inhibitor with positive inotropic and vasodilating properties.[1] Its mechanism of action involves the inhibition of PDE-III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in both cardiac and vascular smooth muscle cells. This dual action results in increased myocardial contractility and reduced systemic vascular resistance, making it a compound of interest for cardiovascular research, particularly in the context of heart failure. These application notes provide detailed protocols for assessing the hemodynamic effects of this compound in rodent models, a crucial step in the preclinical evaluation of this and similar compounds.
Mechanism of Action
This compound selectively inhibits the PDE3 enzyme, which is responsible for the degradation of cAMP. Increased cAMP levels in cardiac myocytes lead to enhanced calcium influx, resulting in a positive inotropic effect (increased force of contraction). In vascular smooth muscle cells, elevated cAMP inhibits myosin light chain kinase, leading to vasodilation and a reduction in both preload and afterload.
Figure 1: Signaling pathway of this compound's mechanism of action.
Data Presentation: Expected Hemodynamic Effects
The following table summarizes the anticipated hemodynamic effects of this compound administration in rodent models based on its mechanism of action and data from preclinical and clinical studies. The expected changes are indicated as increases (↑), decreases (↓), or minimal change (↔).
| Hemodynamic Parameter | Expected Change | Rationale |
| Cardiac Output (CO) | ↑ | Increased contractility and reduced afterload. |
| Stroke Volume (SV) | ↑ | Increased contractility and reduced afterload. |
| Heart Rate (HR) | ↑ or ↔ | Direct chronotropic effect may be modest and can be offset by reflex mechanisms. |
| Mean Arterial Pressure (MAP) | ↓ or ↔ | Vasodilation tends to decrease MAP, but this may be counteracted by an increase in CO. |
| Systemic Vascular Resistance (SVR) | ↓ | Direct vasodilatory effect on peripheral vasculature. |
| Left Ventricular Systolic Pressure (LVSP) | ↑ | Increased myocardial contractility. |
| Left Ventricular End-Diastolic Pressure (LVEDP) | ↓ | Vasodilation reduces preload. |
| dP/dt max (Maximum rate of pressure rise) | ↑ | A direct measure of increased myocardial contractility. |
| dP/dt min (Minimum rate of pressure fall) | ↑ | Improved lusitropy (myocardial relaxation). |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration and Continuous Hemodynamic Monitoring in Anesthetized Rats
This protocol is designed to assess the acute hemodynamic effects of a single intravenous dose of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound (to be dissolved in a suitable vehicle, e.g., sterile saline)
-
Anesthetic (e.g., isoflurane or urethane)
-
Pressure-volume (PV) loop catheter system or separate pressure and flow probes
-
Data acquisition system
-
Surgical instruments
-
Ventilator
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent. Anesthesia can influence cardiovascular parameters, so consistency is key.
-
Intubate the animal and provide mechanical ventilation.
-
Maintain body temperature at 37°C using a heating pad.
-
Cannulate the carotid artery for arterial blood pressure measurement and the jugular vein for drug administration.
-
-
Hemodynamic Instrumentation:
-
For comprehensive data, insert a PV loop catheter into the left ventricle via the right carotid artery. This allows for simultaneous measurement of pressure and volume.
-
Alternatively, place a pressure transducer in the carotid artery and a flow probe around the ascending aorta to measure cardiac output.
-
-
Baseline Recording:
-
Allow the animal to stabilize for at least 20 minutes after instrumentation.
-
Record baseline hemodynamic parameters, including heart rate (HR), mean arterial pressure (MAP), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), dP/dt max, dP/dt min, cardiac output (CO), and stroke volume (SV).
-
-
This compound Administration:
-
Administer a single intravenous bolus of this compound. Based on studies in other species, a starting dose range of 0.1 to 1.0 mg/kg can be explored. A dose-response study with escalating doses is recommended.
-
Administer a vehicle control to a separate group of animals.
-
-
Post-Dose Monitoring:
-
Continuously record all hemodynamic parameters for at least 60 minutes post-administration to capture the peak effect and the duration of action.
-
Data Analysis:
-
Calculate the percentage change from baseline for each hemodynamic parameter at various time points after this compound administration.
-
Compare the changes in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Continuous Intravenous Infusion in Anesthetized Mice
This protocol is suitable for assessing the steady-state hemodynamic effects of this compound.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Micro-tip pressure catheter
-
Doppler flow probe
-
Infusion pump
-
Data acquisition system
-
Surgical microscope
-
Heating pad
Procedure:
-
Animal Preparation and Instrumentation:
-
Follow similar anesthesia and temperature control procedures as in Protocol 1, adapted for mice.
-
Cannulate the jugular vein for infusion.
-
Insert a micro-tip pressure catheter into the left ventricle via the carotid artery.
-
Place a Doppler flow probe on the ascending aorta to measure cardiac output.
-
-
Baseline Recording:
-
Record stable baseline hemodynamic data for 15-20 minutes.
-
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound. Based on canine studies, an infusion rate of 10-50 µg/kg/min can be used as a starting point.
-
A dose-escalation design, with stepwise increases in the infusion rate, can be employed to determine dose-dependent effects.
-
-
Steady-State Monitoring:
-
Allow at least 15-20 minutes at each infusion rate to achieve a steady state before recording data.
-
Record all hemodynamic parameters at each infusion rate.
-
Data Analysis:
-
Determine the average hemodynamic values at each infusion rate.
-
Construct dose-response curves for key parameters such as dP/dt max, cardiac output, and systemic vascular resistance.
Figure 2: General experimental workflow for assessing hemodynamic effects.
Quantitative Data Summary (Hypothetical based on known effects)
The following table provides a hypothetical summary of expected quantitative changes in key hemodynamic parameters in rats following an intravenous bolus of this compound (e.g., 0.5 mg/kg). These values are extrapolated from the known pharmacological profile and data from other species and should be confirmed by direct experimentation.
| Parameter | Baseline (Mean ± SD) | Post-Piroximone (Peak Effect, Mean ± SD) | % Change |
| Heart Rate (bpm) | 350 ± 25 | 370 ± 30 | +5.7% |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 85 ± 10 | -10.5% |
| Cardiac Output (mL/min) | 80 ± 10 | 110 ± 15 | +37.5% |
| Systemic Vascular Resistance (mmHg·min/mL) | 1.19 ± 0.18 | 0.77 ± 0.15 | -35.3% |
| dP/dt max (mmHg/s) | 6000 ± 800 | 9000 ± 1000 | +50.0% |
| LVEDP (mmHg) | 5 ± 1.5 | 3 ± 1.0 | -40.0% |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's hemodynamic effects in rodent models. Careful adherence to these methodologies, with appropriate considerations for anesthetic choice and surgical technique, will yield valuable data for understanding the cardiovascular profile of this and other PDE-III inhibitors. The provided diagrams and data tables offer a clear visualization of the mechanism of action and expected outcomes, facilitating experimental design and data interpretation.
References
Piroximone: A Tool for Interrogating Cyclic Nucleotide Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piroximone is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been instrumental in elucidating the intricate roles of cyclic nucleotide signaling pathways, particularly in the cardiovascular system. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), this compound effectively elevates intracellular cAMP levels, leading to a cascade of downstream effects. These application notes provide a comprehensive overview of this compound's use in studying cyclic nucleotide signaling, complete with detailed experimental protocols and data presentation to facilitate its application in research and drug development.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the competitive inhibition of PDE3. This enzyme is responsible for the degradation of cAMP, a critical second messenger involved in a myriad of cellular processes. Inhibition of PDE3 by this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in physiological responses such as increased cardiac contractility (positive inotropy) and vasodilation.[1][2]
Data Presentation: this compound's Inhibitory Profile
| Compound | Target | IC50 | Notes |
| This compound | ADP-induced Platelet Aggregation | 67 ± 14 µmol/l | Inhibition of platelet aggregation is a functional consequence of increased intra-platelet cAMP due to PDE3 inhibition. |
| Enoximone | ADP-induced Platelet Aggregation | 129 ± 6 µmol/l | Another PDE3 inhibitor, for comparison. |
Experimental Protocols
In Vitro Phosphodiesterase 3A (PDE3A) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified PDE3A enzyme.
Materials:
-
Purified recombinant human PDE3A
-
This compound
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations for testing.
-
In a microcentrifuge tube, combine the assay buffer, a fixed concentration of purified PDE3A, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP to a final concentration of 1 µM.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C, ensuring the reaction is within the linear range.
-
Terminate the reaction by boiling the tubes for 2 minutes.
-
Cool the tubes on ice and then add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate for a further 10 minutes at 30°C.
-
Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Measurement of Intracellular cAMP Accumulation in Cardiac Myocytes
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment in cultured cardiac myocytes using a Fluorescence Resonance Energy Transfer (FRET)-based biosensor.
Materials:
-
Primary or cultured cardiac myocytes
-
Adenovirus encoding a FRET-based cAMP biosensor (e.g., Epac-S H187)
-
This compound
-
Isoproterenol (a β-adrenergic agonist, as a positive control)
-
Culture medium and supplements
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Culture and Transduction:
-
Plate cardiac myocytes on glass-bottom dishes suitable for microscopy.
-
Transduce the cells with the adenovirus encoding the cAMP FRET biosensor according to the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
-
-
Imaging Preparation:
-
Replace the culture medium with a HEPES-buffered saline solution.
-
Mount the dish on the stage of the fluorescence microscope, which is equipped with an environmental chamber to maintain physiological temperature (37°C).
-
-
FRET Imaging:
-
Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP) fluorophores.
-
Calculate the baseline FRET ratio (Acceptor/Donor intensity).
-
-
This compound Treatment:
-
Add this compound at the desired concentration to the cells.
-
Continuously acquire FRET images to monitor the change in the FRET ratio over time. An increase in cAMP will lead to a conformational change in the biosensor and a decrease in the FRET ratio.
-
-
Positive Control:
-
At the end of the experiment, add a saturating concentration of isoproterenol to elicit a maximal cAMP response, which can be used for data normalization.
-
-
Data Analysis:
-
Quantify the change in the FRET ratio in response to this compound.
-
Normalize the data to the baseline and the maximal response to isoproterenol.
-
Generate dose-response curves if multiple concentrations of this compound are tested.
-
Visualizations
Cyclic Nucleotide Signaling Pathway
References
Application Notes and Protocols for Long-Term Piroximone Administration in Chronic Heart Failure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term administration protocols for Piroximone in the context of chronic heart failure (CHF) research. The information is compiled from clinical and preclinical studies to guide the design and execution of future investigations into the therapeutic potential of this phosphodiesterase inhibitor.
Mechanism of Action
This compound is a phosphodiesterase III (PDE3) inhibitor. In cardiomyocytes, inhibition of PDE3 leads to a decrease in the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contractility and relaxation.[3][4] This includes the phosphorylation of L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. The net effect is an increase in myocardial contractility (positive inotropy) and improved relaxation (lusitropy). In vascular smooth muscle, elevated cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.[2]
Data Presentation: Summary of Clinical Trials
The following tables summarize quantitative data from key clinical studies on the long-term administration of this compound in patients with chronic heart failure.
Table 1: Intravenous this compound Administration in CHF
| Study Population | Dosage | Duration | Key Hemodynamic Outcomes | Adverse Events | Reference |
| 25 patients with stable and unstable CHF | 0.5 to 1.0 mg/kg | Acute | Significant improvement in right and left ventricular pump function.[5] | Insignificant rise in heart rate and reduction in arterial pressure.[5] | [5] |
| 10 patients with severe CHF | 8-10 µg/kg/min | 48-hour infusion | Significant increase in cardiac output and decrease in pulmonary capillary wedge pressure and right atrial pressure.[6] | Sustained increase in heart rate, paroxysmal supraventricular tachycardia at higher doses.[6] | [6] |
| 12 patients with severe CHF | 5 or 10 µg/kg/min | Randomized infusion | Positive action on right ventricular contractility.[7] | Not specified. | [7] |
| 18 patients with severe CHF | 5 or 10 µg/kg/min | 24-hour infusion | Additive hemodynamic effects with prostacyclin, further increasing cardiac index and decreasing vascular resistance.[8] | Not specified. | [8] |
Table 2: Oral this compound Administration in CHF
| Study Population | Dosage | Duration | Key Clinical Outcomes | Adverse Events | Reference |
| 11 patients with stable, mild to moderate CHF | 0.7 to 4.9 mg/kg | Up to 48 weeks | Increased maximal O2 uptake (VO2 max) at 4, 8, 12, 24, and 48 weeks.[5] | Gastrointestinal effects, supraventricular tachycardia.[5] | [5] |
| 10 patients with CHF | 1.41 ± 0.18 mg/kg (acute) | Up to 12 weeks | No significant improvement in peak oxygen uptake or anaerobic threshold.[9] | Increased premature ventricular contractions, deterioration in clinical status, severe ventricular arrhythmias, drug-induced hepatitis.[9] | [9] |
Experimental Protocols
Clinical Trial Protocol: Long-Term Oral this compound in Stable CHF
This protocol is a synthesized methodology based on published clinical trials.
Objective: To evaluate the long-term efficacy and safety of oral this compound in patients with stable chronic heart failure.
Patient Population:
-
Inclusion Criteria: Patients with stable, mild to moderate chronic heart failure (NYHA Class II-III) secondary to ischemic or myopathic heart disease. Left ventricular ejection fraction (LVEF) < 40%. Patients must be on stable standard heart failure therapy for at least one month prior to enrollment.
-
Exclusion Criteria: Recent myocardial infarction (within 3 months), unstable angina, significant valvular heart disease, severe renal or hepatic dysfunction, and history of life-threatening arrhythmias.
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 48 weeks.
Treatment Protocol:
-
Randomization: Patients are randomized to receive either oral this compound or a matching placebo.
-
Dosage: this compound is initiated at a low dose (e.g., 0.5 mg/kg/day) and titrated upwards every 2 weeks based on tolerance and clinical response to a target dose (e.g., 1.5-2.0 mg/kg/day), not to exceed a maximum tolerated dose determined in earlier studies (e.g., 4.9 mg/kg/day).[5]
-
Concomitant Medications: Standard heart failure medications are continued throughout the study.
Assessments:
-
Baseline: Comprehensive medical history, physical examination, 12-lead ECG, echocardiogram, cardiopulmonary exercise testing (CPET) to determine VO2 max, and blood chemistry.
-
Follow-up Visits (Weeks 4, 8, 12, 24, 36, and 48):
-
Clinical assessment for signs and symptoms of heart failure.
-
Vital signs and body weight.
-
12-lead ECG to monitor for arrhythmias.
-
Blood chemistry to monitor renal and hepatic function.
-
CPET to be repeated at weeks 12, 24, and 48 to assess changes in VO2 max.[5]
-
Echocardiography to be repeated at weeks 24 and 48 to assess changes in LVEF and other cardiac parameters.
-
-
Adverse Event Monitoring: All adverse events are to be recorded and assessed for their relationship to the study drug.
Primary Endpoint: Change in maximal oxygen uptake (VO2 max) from baseline to 48 weeks.
Secondary Endpoints:
-
Change in LVEF.
-
Change in NYHA functional class.
-
Incidence of adverse events.
-
Hospitalization for heart failure.
Preclinical Study Protocol: Long-Term Oral this compound in a Canine Model of CHF
This protocol is based on a combination of a preclinical study in dogs and general methodologies for preclinical heart failure research.[10]
Objective: To determine the long-term effects of oral this compound on cardiac function and hemodynamics in a canine model of chronic heart failure.
Animal Model:
-
Beagle dogs.
-
Induction of heart failure: A model that recapitulates chronic heart failure, such as rapid ventricular pacing-induced cardiomyopathy or surgically induced mitral regurgitation.
Experimental Design:
-
Animals are allowed to recover and develop stable heart failure over a period of several weeks.
-
Animals are then randomized to a treatment group (oral this compound) or a control group (placebo).
-
Duration: 12 weeks.
Treatment Protocol:
-
Dosage: Based on previous studies, a starting dose of this compound can be determined (e.g., adapting from intravenous doses used in dogs, such as 50 µg/kg/min, and adjusting for oral bioavailability).[10] The dose should be administered daily.
-
Administration: this compound is administered orally, either in a capsule or mixed with food.
Assessments:
-
Baseline (post-HF induction, pre-treatment):
-
Echocardiography to measure LVEF, fractional shortening, and chamber dimensions.
-
Invasive hemodynamic monitoring (under anesthesia) to measure left ventricular end-diastolic pressure (LVEDP), dP/dt max, and cardiac output.
-
Blood samples for biomarker analysis (e.g., NT-proBNP).
-
-
Follow-up (e.g., every 4 weeks):
-
Echocardiography to monitor changes in cardiac function.
-
24-hour Holter monitoring to assess for arrhythmias.
-
Blood pressure monitoring.
-
-
End of Study (12 weeks):
-
Repeat invasive hemodynamic measurements.
-
Terminal tissue collection for histological and molecular analysis (e.g., fibrosis, hypertrophy markers).
-
Endpoints:
-
Primary: Change in LVEF from baseline to 12 weeks.
-
Secondary:
-
Changes in hemodynamic parameters (LVEDP, dP/dt max).
-
Changes in cardiac chamber dimensions.
-
Incidence of arrhythmias.
-
Histological evidence of cardiac remodeling.
-
Safety Considerations
-
Arrhythmias: this compound has been associated with an increased risk of ventricular arrhythmias.[9] Continuous ECG monitoring is recommended, especially during dose titration and in the initial phases of long-term treatment.
-
Gastrointestinal Effects: Nausea and other gastrointestinal disturbances have been reported.[5]
-
Hepatic Function: A case of drug-induced hepatitis has been documented.[9] Regular monitoring of liver function tests is advisable.
-
Hemodynamic Instability: While this compound generally improves hemodynamics, careful monitoring of blood pressure and heart rate is necessary to avoid hypotension and excessive tachycardia.[5][6]
References
- 1. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of a constant intravenous infusion of this compound in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the right ventricular function in severe heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive haemodynamic effects of this compound and prostacyclin in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Hemodynamic and regional blood flow response to this compound (MDL 19,205) in dogs with congestive heart failure: a comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing Piroximone solubility challenges in aqueous buffers
Important Note for Researchers: The initial query requested information on Piroximone . However, publicly available data on the solubility of this compound is scarce. In contrast, Piroxicam is a widely researched non-steroidal anti-inflammatory drug (NSAID) well-known for its significant solubility challenges in aqueous media, aligning with the core of your request. Given this, this technical support guide focuses on Piroxicam, as it is highly likely to be the compound of interest for researchers facing these specific issues.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to Piroxicam's solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Piroxicam and why is its aqueous solubility a challenge?
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] This poor solubility (approximately 0.023 mg/mL in water) is the primary rate-limiting step for its absorption and can pose significant challenges during in vitro experiments and formulation development.
Q2: What are the key physicochemical properties of Piroxicam?
Understanding the fundamental properties of Piroxicam is crucial for addressing solubility issues. Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [1] |
| Molecular Weight | 331.35 g/mol | [1] |
| pKa | 5.1 - 6.3 (weakly acidic) | [1][5][6] |
| LogP (Octanol/Water) | ~1.58 - 3.06 | [5][7] |
| Aqueous Solubility | ~23 mg/L (0.023 mg/mL) at 22 °C | [8][7] |
| Melting Point | 198-200 °C | [6][7] |
Q3: How does the pH of the aqueous buffer affect Piroxicam solubility?
Piroxicam is a weakly acidic compound.[1] Its solubility is highly dependent on the pH of the buffer.
-
Below its pKa (in acidic conditions, pH < 5.1): Piroxicam exists predominantly in its neutral, unionized form, which is poorly soluble in water.
-
Above its pKa (in neutral to alkaline conditions, pH > 6.3): The molecule deprotonates to form a more polar, ionized salt, which has significantly higher aqueous solubility.[5][6]
Therefore, increasing the pH of the buffer is the most direct way to improve the solubility of Piroxicam.
Q4: What are the typical solubility values for Piroxicam in common buffers?
The solubility of Piroxicam varies significantly with the pH and composition of the buffer. The table below provides a summary of reported values.
| Buffer / Medium | pH | Temperature | Solubility (mg/mL) |
| Water | ~5.6 | 37 °C | 0.0198 |
| 0.1 M Hydrochloric Acid | ~1.2 | 37 °C | 0.83 |
| Acetate Buffer | 4.5 | 37 °C | 0.022 |
| Phosphate Buffer | 6.8 | 37 °C | 0.47 |
Data sourced from multiple studies.[8][9]
Q5: Are there any buffer components I should be cautious about when working with Piroxicam?
Yes. While phosphate and citrate buffers do not appear to affect Piroxicam's thermal stability, acetate buffers have been shown to increase its rate of thermal degradation .[10] Therefore, for experiments requiring elevated temperatures or long-term storage, it is advisable to use phosphate or citrate buffers instead of acetate.[10]
Troubleshooting Guide
Q: My Piroxicam is not dissolving in my aqueous buffer. What are the first steps?
-
Verify the Buffer pH: The single most important factor is the pH. Ensure your buffer's pH is well above the pKa of Piroxicam (ideally pH 7.0 or higher). Piroxicam is slightly soluble in aqueous alkaline solutions.[1]
-
Gentle Heating: Gently warming the solution (e.g., to 37-40°C) can help increase the rate of dissolution. However, be mindful of potential thermal degradation, especially in acetate buffers.[10]
-
Mechanical Agitation: Use a magnetic stirrer or sonication to provide sufficient energy to break down drug agglomerates and facilitate dissolution.
Q: I've adjusted the pH, but the solubility is still insufficient for my experiment. What are my options?
If simple pH adjustment is not enough, several enhancement techniques can be employed. The choice depends on your experimental constraints and desired final concentration.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Piroxicam - Wikipedia [en.wikipedia.org]
- 3. Solubility Enhancement of Piroxicam Using Co-Crystallization Technique [ijaresm.com]
- 4. aipublications.com [aipublications.com]
- 5. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIROXICAM [chembk.com]
- 7. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piroximone Concentration for Maximal Inotropic Effect In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piroximone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for achieving maximal inotropic effect in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting this enzyme, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. The resulting increase in intracellular cAMP levels leads to an enhanced influx of calcium ions, which in turn increases myocardial contractility, producing a positive inotropic effect.[1][2]
Q2: What is a typical concentration range for this compound to elicit a positive inotropic effect in vitro?
The optimal concentration of this compound will vary depending on the specific experimental model (e.g., species, tissue type, cell culture). However, published studies on isolated cardiac tissues, such as cat papillary muscle, have demonstrated a concentration-dependent positive inotropic effect.[2] It is recommended to perform a cumulative concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound for my experiments?
For in vitro biological assays, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to keep the final concentration of the organic solvent in the assay medium to a minimum (typically below 0.5%) to avoid solvent-induced effects on the cardiac tissue. Always prepare a vehicle control with the same final concentration of the solvent to account for any potential effects.
Q4: Can this compound have effects other than positive inotropy?
Yes, at higher concentrations, this compound can lead to negative inotropic effects, characterized by a decrease in developed tension.[3] Toxic doses have been associated with calcium overload, which can manifest as arrhythmias.[3] Therefore, it is critical to establish a full concentration-response curve to identify the optimal concentration range that produces the desired positive inotropic effect without inducing adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable inotropic effect | This compound concentration is too low. | Perform a cumulative concentration-response curve, starting from a low concentration and incrementally increasing it. |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles. | |
| Poor tissue viability. | Ensure the isolated cardiac tissue is healthy and properly perfused. Check the viability of the preparation before and after the experiment. | |
| Inconsistent or variable results | Inconsistent this compound concentration in working solutions. | Ensure accurate and consistent dilution of the stock solution. Use calibrated pipettes and thoroughly mix the working solutions. |
| Fluctuations in experimental conditions (e.g., temperature, pH). | Maintain stable experimental conditions throughout the experiment. Use a temperature-controlled organ bath and continuously bubble the physiological salt solution with the appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH. | |
| Negative inotropic effect observed | This compound concentration is too high. | Reduce the concentration of this compound. Refer to your concentration-response curve to select a concentration within the optimal range for positive inotropy.[3] |
| Calcium overload. | High concentrations of PDE inhibitors can lead to excessive intracellular calcium.[3] Consider reducing the this compound concentration or evaluating the calcium concentration in your physiological salt solution. |
Data Presentation
Table 1: Concentration-Dependent Inotropic Effect of this compound
| Concentration (M) | Inotropic Effect (Parameter and % Change) | Experimental Model | Reference |
| 10⁻⁶ | Increase in contractile force | Cat papillary muscle | [2] |
| 3 x 10⁻⁶ | Positive inotropic effect antagonized by carbachol | Cat papillary muscle | [2] |
| Higher Concentrations | Negative inotropic effects | Ferret right ventricular papillary muscles | [3] |
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects in Isolated Cardiac Muscle Strips (e.g., Papillary Muscle or Atrial Strips)
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved protocols.
-
Rapidly excise the heart and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Dissect the desired cardiac tissue (e.g., papillary muscle from the right ventricle or a strip from the right atrial appendage) under a dissecting microscope.
-
-
Mounting the Tissue:
-
Mount the tissue strip vertically in a temperature-controlled organ bath containing oxygenated physiological salt solution.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.
-
Apply a baseline tension to the muscle and stimulate it electrically at a fixed frequency (e.g., 1 Hz) with an appropriate voltage.
-
-
Drug Administration:
-
Once a stable baseline contractile force is established, add this compound to the organ bath in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric contractile force.
-
Measure the change in developed tension at each this compound concentration.
-
Express the inotropic effect as a percentage change from the baseline contractile force.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal effect).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's positive inotropic effect.
References
- 1. In Vitro Methods to Model Cardiac Mechanobiology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of the positive inotropic effect of this compound in cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties [frontiersin.org]
understanding the stability and degradation products of Piroximone
Disclaimer: The following information regarding the stability and degradation of Piroximone is based on general principles of pharmaceutical stability testing due to limited publicly available data specific to this compound. The experimental protocols provided are examples and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac drug known for its positive inotropic effects, meaning it increases the force of heart muscle contraction. It functions as a selective phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in cardiac and vascular smooth muscle cells. This elevation in cAMP results in a cascade of events that enhances cardiac contractility and promotes vasodilation.
Q2: What are the expected degradation pathways for a molecule like this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, molecules with similar functional groups are susceptible to degradation through several common pathways:
-
Hydrolysis: The amide bond in the this compound structure could be susceptible to cleavage under acidic or basic conditions, leading to the formation of corresponding carboxylic acid and amine derivatives.
-
Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to a variety of photolytic products. The specific products would depend on the wavelength of light and the presence of photosensitizers.
Q3: How should this compound be stored to ensure its stability?
To minimize degradation, this compound should be stored in well-closed containers, protected from light, and kept at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is generally recommended for many pharmaceutical compounds to slow down potential degradation reactions. It is crucial to refer to the manufacturer's specific storage recommendations.
Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: If the sample has been improperly stored or exposed to stress conditions (e.g., light, heat, incompatible pH), this compound may have degraded.
-
Impurities: The initial this compound sample may contain impurities from the manufacturing process.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
-
Matrix Effects: If analyzing a complex sample matrix (e.g., plasma, formulation excipients), other components may be co-eluting with your analyte.
To troubleshoot, it is recommended to run a blank (solvent only), a placebo (formulation excipients without the active ingredient), and a freshly prepared standard of this compound. Performing a forced degradation study can also help in identifying potential degradation product peaks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound potency in solution | - Degradation due to pH, light, or temperature. - Adsorption to container surfaces. | - Prepare fresh solutions for each experiment. - Buffer the solution to a stable pH range (if known). - Protect the solution from light using amber vials or by covering with aluminum foil. - Store solutions at appropriate temperatures (e.g., refrigerated). - Use silanized glassware or low-adsorption containers. |
| Inconsistent analytical results | - Instability of this compound in the analytical solvent. - Variability in sample preparation. - HPLC system issues (e.g., leaks, column degradation). | - Evaluate the stability of this compound in the chosen solvent over the analysis time. - Standardize the sample preparation procedure. - Perform system suitability tests before each analytical run. |
| Formation of precipitates in solution | - Poor solubility of this compound or its degradation products. - Incompatibility with the solvent or buffer. | - Check the solubility of this compound in the chosen solvent. - Consider using a co-solvent or adjusting the pH to improve solubility. - Filter the solution before injection into the HPLC. |
Experimental Protocols (Examples)
The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.
Table 1: Example Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid-state | 80°C | 24, 48, 72 hours |
| Photolytic Degradation | Solution (in quartz cuvette) | Room Temperature | Expose to UV light (254 nm and 365 nm) and visible light for a defined period. |
Stability-Indicating HPLC Method Development (Example)
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Based on the UV spectrum of this compound (a photodiode array detector is recommended to monitor for peak purity). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound as a PDE3 inhibitor.
Experimental Workflows
Caption: General workflow for a forced degradation study.
Caption: Workflow for developing a stability-indicating HPLC method.
troubleshooting unexpected off-target effects of Piroximone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during experiments with Piroximone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of phosphodiesterase type III (PDE III). By inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This rise in cAMP activates protein kinase A (PKA), which in turn modulates the function of various downstream proteins, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects.
Q2: Are there any known off-target effects of this compound?
Yes, beyond its primary activity on PDE III, this compound has been reported to exert some effects through the stimulation of beta-adrenergic receptors. This dual activity can contribute to its overall pharmacological profile and may be a source of unexpected experimental results. Additionally, like many small molecule inhibitors, at higher concentrations, this compound may exhibit reduced selectivity and interact with other PDE family members.
Q3: Why am I observing effects that are inconsistent with PDE III inhibition alone?
Unexpected results could stem from several factors:
-
Beta-Adrenergic Receptor Stimulation: The observed phenotype may be a composite of both PDE III inhibition and beta-adrenergic stimulation.
-
Cross-reactivity with other PDEs: At the concentration you are using, this compound might be inhibiting other PDE isoforms, leading to a broader cellular response.
-
Compound Stability and Solubility: The integrity and concentration of your this compound stock solution are critical. Degradation or precipitation can lead to a loss of potency or inconsistent results.
-
Cell Line Specific Effects: The expression levels of PDE III, beta-adrenergic receptors, and other potential off-targets can vary significantly between different cell lines, leading to different responses.
Troubleshooting Guides
Issue 1: Observed potency of this compound is lower than expected.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare a fresh stock solution of this compound. It is advisable to aliquot the stock solution to minimize freeze-thaw cycles. The stability of this compound in your specific experimental buffer and conditions should also be assessed. |
| Inaccurate Concentration | Verify the concentration of your stock solution. Ensure that the compound was fully dissolved when the stock solution was prepared. |
| Enzyme/Cellular Activity | Confirm the activity of your PDE III enzyme or the responsiveness of your cellular model using a well-characterized, standard PDE III inhibitor as a positive control. |
Issue 2: Unexplained cardiovascular effects in ex vivo or in vivo models.
| Possible Cause | Troubleshooting Steps |
| Beta-Adrenergic Stimulation | To dissect the contribution of beta-adrenergic receptor stimulation, perform experiments in the presence of a non-selective beta-blocker (e.g., propranolol). A reduction in the observed effect in the presence of a beta-blocker would suggest an off-target effect through this pathway. |
| Inhibition of other PDE isoforms | If you suspect cross-reactivity with other PDE isoforms, consider using a more selective PDE III inhibitor as a control to see if the unexpected effect persists. |
Issue 3: High background or variable results in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure that your cells are healthy and seeded at a consistent density. Perform a cell viability assay in parallel with your experiment. |
| Inconsistent Stimulation | If your assay involves stimulating cAMP production (e.g., with forskolin), ensure that the stimulation is consistent across all wells and experiments. |
| Assay Controls | Include appropriate controls in your experiment: a vehicle control (e.g., DMSO), a positive control (a known PDE III inhibitor), and a negative control (no inhibitor). |
Quantitative Data
Table 1: On-Target Potency of this compound
| Target | Action | IC50 | Species | Notes |
| PDE III | Inhibition | ~ 0.1 - 1 µM | Various | Potency can vary depending on the assay conditions and tissue source. |
Experimental Protocols
Protocol 1: Assessing Beta-Adrenergic Off-Target Effects
Objective: To determine if an observed effect of this compound is mediated by beta-adrenergic receptor stimulation.
Methodology:
-
Prepare Cells/Tissue: Prepare your cellular or tissue model as per your standard protocol.
-
Pre-incubation with Beta-Blocker: Pre-incubate a subset of your samples with a beta-adrenergic receptor antagonist (e.g., 1 µM propranolol) for 30 minutes.
-
This compound Treatment: Add this compound at the desired concentration to both the pre-incubated and non-pre-incubated samples.
-
Assay Readout: Measure your experimental endpoint (e.g., cAMP levels, muscle contraction).
-
Analysis: Compare the effect of this compound in the presence and absence of the beta-blocker. A significant reduction in the this compound-induced effect in the presence of the beta-blocker indicates an off-target effect mediated by beta-adrenergic receptors.
Protocol 2: Verifying Stock Solution Integrity
Objective: To confirm the concentration and purity of your this compound stock solution.
Methodology:
-
Prepare Dilution Series: Prepare a dilution series of your this compound stock solution.
-
Analytical Method: Analyze the dilutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Comparison: Compare the obtained peak area and retention time to a previously validated standard or the supplier's certificate of analysis.
-
Interpretation: A significant decrease in the main peak or the appearance of new peaks suggests degradation. A lower than expected peak area for the main compound indicates a lower concentration than anticipated.
Visualizations
Caption: On-target signaling pathway of this compound via PDE III inhibition.
Caption: Potential off-target signaling of this compound via beta-adrenergic receptors.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Technical Support Center: Piroximone and Tachyphylaxis in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis during long-term experimental studies involving the phosphodiesterase III (PDE3) inhibitor, Piroximone.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in long-term studies with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of long-term studies with this compound, a positive inotropic and vasodilating agent, tachyphylaxis would manifest as a diminished hemodynamic response over time, despite consistent dosing. This is a critical concern as it could lead to a loss of therapeutic efficacy in chronic treatment scenarios. While some shorter-term studies with this compound have reported a sustained hemodynamic response with no evidence of tolerance[1], the potential for tachyphylaxis remains a consideration based on the known effects of other long-term PDE3 inhibitor therapies.
Q2: Is there direct evidence of tachyphylaxis to this compound in long-term clinical studies?
A2: The available evidence for this compound-specific tachyphylaxis is mixed. One study reported that the salutary hemodynamic response to oral this compound was sustained for 5 hours with no evidence of tolerance to the third and fourth doses, and that maximal oxygen uptake was increased for up to 48 weeks of therapy[1]. However, other studies, while demonstrating persistent hemodynamic effects, have noted a lack of long-term clinical benefit and even potential for clinical deterioration in patients with severe congestive heart failure[2]. This discrepancy suggests that while acute hemodynamic benefits may be maintained, the underlying pathophysiology of the disease and potential cellular adaptations could contribute to a disconnect between hemodynamic measurements and overall clinical outcome, a phenomenon that can be related to the broader concept of tachyphylaxis.
Q3: What are the proposed mechanisms that could lead to tachyphylaxis with PDE3 inhibitors like this compound?
A3: this compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in positive inotropic effects in the heart and vasodilation in blood vessels. The potential mechanisms for tachyphylaxis to PDE3 inhibitors are thought to involve:
-
Downregulation of Beta-Adrenergic Receptors: Chronic elevation of cAMP can lead to desensitization and downregulation of beta-adrenergic receptors, which are crucial for cardiac function. This is a common mechanism of tachyphylaxis for drugs that increase cAMP[3][4].
-
Alterations in PDE Enzyme Activity: Long-term exposure to a PDE inhibitor may lead to compensatory changes in the expression or activity of PDE isoforms.
-
Uncoupling of G-proteins: The signaling cascade that links receptor activation to adenylyl cyclase and cAMP production can become less efficient.
-
Depletion of Intracellular Calcium Stores: While the initial effect of increased cAMP is enhanced calcium cycling, long-term alterations could affect calcium homeostasis.
Troubleshooting Guide
Problem: Diminished hemodynamic response (e.g., decreased cardiac index, increased vascular resistance) to this compound over the course of a long-term experiment.
| Possible Cause | Suggested Troubleshooting/Investigation |
| Receptor Desensitization/Downregulation | 1. Assess Beta-Adrenergic Receptor Density: Perform radioligand binding assays on tissue samples from experimental animals at different time points to quantify changes in receptor number. 2. Evaluate Receptor Function: Conduct functional assays to assess the response to beta-adrenergic agonists (e.g., isoproterenol) in the presence and absence of this compound. |
| Altered cAMP Signaling | 1. Measure Intracellular cAMP Levels: Use enzyme immunoassays (EIA) or other sensitive methods to quantify cAMP levels in response to this compound at various stages of the long-term study. A blunted cAMP response may indicate tachyphylaxis. |
| Changes in PDE Isoform Expression/Activity | 1. Analyze PDE Isoform Expression: Use molecular biology techniques (e.g., Western blotting, qPCR) to determine if the expression of PDE3 or other PDE isoforms changes over the course of the treatment. |
| Drug Stability or Delivery Issues | 1. Verify Drug Integrity: Ensure the stability of the this compound solution over time, especially in continuous infusion studies. 2. Confirm Consistent Delivery: If using osmotic pumps or other long-term delivery systems, verify their proper function and consistent release rate. |
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the development of tachyphylaxis to a PDE3 inhibitor. While specific long-term, multi-time point data for this compound is limited in publicly available literature, these tables are based on findings from studies on similar compounds like milrinone and theoretical models of tachyphylaxis.
Table 1: Hemodynamic Parameters in a Hypothetical Long-Term this compound Study
| Time Point | Cardiac Index (L/min/m²) | Systemic Vascular Resistance (dyne·s/cm⁵) | Pulmonary Capillary Wedge Pressure (mmHg) |
| Baseline | 2.1 ± 0.4 | 1550 ± 350 | 24 ± 5 |
| Week 1 | 3.0 ± 0.5 | 1050 ± 300 | 16 ± 4 |
| Week 4 | 2.8 ± 0.6 | 1150 ± 320 | 18 ± 5 |
| Week 12 | 2.5 ± 0.5 | 1300 ± 340 | 20 ± 6 |
| Week 24 | 2.3 ± 0.4 | 1450 ± 360 | 22 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Cellular and Molecular Changes Associated with Tachyphylaxis
| Time Point | Beta-Adrenergic Receptor Density (fmol/mg protein) | Basal cAMP Level (pmol/mg protein) | This compound-Stimulated cAMP Fold Increase |
| Baseline | 100 ± 12 | 5.2 ± 1.1 | 3.5 ± 0.8 |
| Week 4 | 85 ± 10 | 4.8 ± 0.9 | 2.8 ± 0.6 |
| Week 12 | 72 ± 9 | 4.5 ± 1.0 | 2.1 ± 0.5 |
| Week 24 | 60 ± 8 | 4.2 ± 0.8 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Quantification of Beta-Adrenergic Receptor Density using Radioligand Binding Assay
Objective: To determine the density of beta-adrenergic receptors in cardiac tissue.
Materials:
-
Cardiac tissue homogenates
-
Radioligand (e.g., [125I]-iodocyanopindolol)
-
Non-specific binding competitor (e.g., propranolol)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in binding buffer.
-
Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the competitor.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the maximal binding capacity (Bmax), which represents the receptor density, and the dissociation constant (Kd).
Protocol 2: Measurement of Intracellular cAMP Levels using Enzyme Immunoassay (EIA)
Objective: To quantify the intracellular concentration of cyclic AMP.
Materials:
-
Cultured cardiac myocytes or tissue homogenates
-
Cell lysis buffer
-
cAMP EIA kit (containing cAMP-acetylcholinesterase conjugate, cAMP antiserum, wash buffer, p-nitrophenyl phosphate substrate, stop solution, and standards)
-
Microplate reader
Procedure:
-
Sample Preparation: Lyse cultured cells or tissue homogenates to release intracellular contents.
-
Immunoassay: Add samples and cAMP standards to the wells of a microplate pre-coated with goat anti-rabbit IgG.
-
Add cAMP-alkaline phosphatase conjugate and rabbit polyclonal antibody to cAMP to each well. The sample cAMP and the conjugate will compete for binding to the antibody.
-
Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add the p-nitrophenyl phosphate substrate. The amount of color development is inversely proportional to the amount of cAMP in the sample.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards and use it to determine the concentration of cAMP in the samples.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Hypothetical development of tachyphylaxis.
Caption: Experimental workflow for mitigation.
References
- 1. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent hemodynamic effects without long-term clinical benefits in response to oral this compound (MDL 19,205) in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? [frontiersin.org]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and avoiding common artifacts in Piroximone-related data. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting the PDE III enzyme, it prevents the breakdown of cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP leads to its primary effects: positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[1][2][3][4]
Q2: What is the recommended solvent for this compound for in vitro studies?
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be a concern and should be empirically determined for your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure). Related compounds have shown degradation under certain conditions.[6] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize the impact of potential degradation.
Troubleshooting Guides
Phosphodiesterase (PDE) Inhibition Assays
Issue 1: High background signal or inconsistent baseline in my PDE III inhibition assay.
-
Potential Cause: Reagent contamination or degradation. The assay buffer or substrate may be contaminated with other enzymes or have degraded over time.
-
Troubleshooting Steps:
-
Use fresh, high-purity reagents to prepare buffers.
-
Prepare substrate solutions fresh for each experiment.
-
Include a "no enzyme" control to determine the background signal.
-
If using fluorescent readouts, check for autofluorescence of this compound or other components in your assay.[9][10][11][12][13]
-
Issue 2: My IC50 values for this compound are variable between experiments.
-
Potential Cause: Inconsistent experimental conditions or pipetting errors.
-
Troubleshooting Steps:
-
Ensure your pipettes are calibrated and use precise serial dilution techniques.
-
Maintain consistent incubation times and temperatures for all experiments.
-
Keep the final DMSO concentration consistent across all wells, as it can affect enzyme activity at higher concentrations.
-
Use a reference PDE III inhibitor with a known IC50 as a positive control in each assay plate to monitor assay performance.
-
Issue 3: The potency of this compound appears lower than expected (high IC50 value).
-
Potential Cause: Sub-optimal assay conditions.
-
Troubleshooting Steps:
-
The substrate concentration may be too high, leading to competitive displacement of the inhibitor. Use a substrate concentration at or below the Michaelis constant (Km) for the PDE III enzyme.
-
Verify the activity of your PDE III enzyme preparation. Improper storage or handling can lead to a decrease in activity.
-
In Vitro Cardiac Contractility (Inotropy) Assays
Issue 4: I am observing a biphasic dose-response curve with this compound (increased contractility at low doses, decreased at high doses).
-
Potential Cause: This is a known phenomenon for some inotropic agents.[14][15][16][17] At higher concentrations, PDE inhibitors can lead to excessive intracellular calcium levels, which can be toxic to cardiomyocytes and impair their contractile function.
-
Troubleshooting Steps:
-
Extend the range of your dose-response curve to fully characterize both the positive and negative inotropic effects.
-
Consider measuring intracellular calcium concentrations to correlate with the observed contractile response.
-
Be aware that at toxic doses, you may observe arrhythmias or other irregularities in cardiomyocyte beating.[1][4]
-
Issue 5: The inotropic effect of this compound diminishes over time in my long-term culture.
-
Potential Cause: Tachyphylaxis or tolerance, where the cellular response decreases with repeated or prolonged exposure to a drug.[18][19][20] This can be due to receptor desensitization or downregulation of downstream signaling components.
-
Troubleshooting Steps:
-
Design experiments with appropriate time-course measurements to assess the duration of the inotropic effect.
-
Consider washout experiments to see if the response can be restored after removing this compound.
-
Issue 6: I am seeing unexpected changes in cellular signaling pathways that are not directly related to cAMP.
-
Potential Cause: Off-target effects of this compound.[21][22][23][24][25] While this compound is a selective PDE III inhibitor, at higher concentrations it may interact with other cellular targets.
-
Troubleshooting Steps:
-
Consult the literature for known off-target effects of this compound and other PDE III inhibitors.[26]
-
Use structurally different PDE III inhibitors as controls to determine if the observed effect is specific to this compound or a class effect.
-
Employ a systems biology approach (e.g., proteomics, transcriptomics) to identify potential off-target pathways.
-
Quantitative Data Summary
Table 1: Troubleshooting Common Artifacts in PDE Inhibition Assays with this compound
| Observed Artifact | Potential Cause | Recommended Solution | Key Control Experiments |
| High Background Signal | Reagent contamination; Substrate degradation; Autofluorescence | Use fresh, high-purity reagents; Prepare fresh buffers and substrates; Test for this compound autofluorescence. | "No enzyme" control; "Vehicle only" control. |
| Inconsistent IC50 Values | Pipetting errors; Inconsistent incubation times/temperatures; Variable DMSO concentration | Calibrate pipettes; Standardize all incubation steps; Maintain consistent final DMSO concentration. | Positive control with a known PDE III inhibitor. |
| Low Potency (High IC50) | Substrate concentration too high; Inactive enzyme | Use substrate concentration at/below Km; Verify enzyme activity. | Substrate titration; Enzyme activity assay. |
Table 2: Troubleshooting Common Artifacts in In Vitro Inotropy Assays with this compound
| Observed Artifact | Potential Cause | Recommended Solution | Key Control Experiments |
| Biphasic Dose-Response | Calcium overload at high concentrations | Extend dose range; Measure intracellular calcium. | Time-course experiments to monitor cell health. |
| Diminishing Effect Over Time | Tachyphylaxis/Tolerance | Conduct time-course and washout experiments. | Vehicle control for the same duration. |
| Unexpected Signaling Changes | Off-target effects | Use lower concentrations; Consult literature for known off-targets. | Use a structurally different PDE III inhibitor. |
Experimental Protocols
Protocol 1: General PDE III Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
Prepare the assay buffer containing Tris-HCl, MgCl2, and any other necessary co-factors at the optimal pH for PDE III activity.
-
Prepare the cAMP substrate solution in the assay buffer.
-
Dilute the recombinant human PDE III enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound solutions or vehicle (DMSO) to the wells of a microplate.
-
Add the diluted PDE III enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate to each well.
-
Incubate for a specific time at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction using a stop solution (e.g., 0.1 M HCl).
-
-
Detection:
-
Measure the remaining cAMP levels using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence-based assays).
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells).
-
Normalize the data with the "enzyme only" control as 100% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Cardiomyocyte Contractility Assay
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary cardiomyocytes on a suitable substrate (e.g., Matrigel-coated plates).
-
Allow the cells to form a spontaneously beating syncytium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control.
-
-
Contractility Measurement:
-
Acquire baseline contractility recordings for a stable period before adding the compound.
-
Add the this compound dilutions or vehicle to the cells.
-
Record the contractility parameters (e.g., beat rate, amplitude, contraction and relaxation velocities) over time using a suitable platform (e.g., video microscopy and motion vector analysis, or impedance-based systems).
-
-
Data Analysis:
-
Normalize the contractility parameters to the baseline values for each well.
-
Generate dose-response curves by plotting the change in a specific parameter (e.g., contraction amplitude) against the this compound concentration.
-
Analyze the data to determine the EC50 for the positive inotropic effect and to characterize any negative inotropic effects at higher concentrations.
-
Visualizations
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. picmonic.com [picmonic.com]
- 5. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence [mdpi.com]
- 16. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 17. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features [pubmed.ncbi.nlm.nih.gov]
- 18. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 25. criver.com [criver.com]
- 26. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the bioavailability of orally administered Piroximone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral bioavailability of Piroximone. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: How can the oral bioavailability of this compound be improved?
Based on preclinical and clinical studies, this compound already exhibits high oral bioavailability. In healthy male subjects, the oral bioavailability was estimated to be 80%[1]. In male Beagle dogs, the bioavailability was even higher, at approximately 93%[2][3]. Given these high values, efforts to further enhance the oral bioavailability of this compound may not be necessary. The focus for formulation development should be on ensuring consistent and reproducible absorption.
Q2: What are the key pharmacokinetic parameters of orally administered this compound?
The pharmacokinetic profile of this compound has been characterized in both humans and dogs. Key parameters are summarized in the table below.
Q3: What factors can potentially influence the oral bioavailability of this compound?
While this compound has high intrinsic bioavailability, several factors could potentially influence its absorption:
-
Renal Function: this compound is primarily eliminated through the kidneys[1][2][3]. In patients with renal insufficiency, the elimination of this compound is decreased, leading to increased plasma concentrations (Cmax), area under the curve (AUC), and elimination half-life (t1/2,z)[4]. Therefore, dosage adjustments may be necessary in this patient population to avoid potential toxicity.
-
Metabolism: this compound is metabolized in vivo to several metabolites, with the major one being reduced this compound (Piroximole)[2][3]. While the parent drug and its metabolites are eliminated in the urine, significant first-pass metabolism does not appear to be a major limiter of its oral bioavailability[2][3].
-
Drug Formulation: Although not extensively studied for this compound due to its high inherent bioavailability, the formulation can play a role in the absorption of drugs. For compounds with poor solubility, formulation strategies can be critical.
Q4: For a new chemical entity with low oral bioavailability, what general strategies could be considered?
While not directly applicable to this compound, researchers working with other compounds, such as the similarly named but structurally different Piroxicam, often face challenges with low oral bioavailability due to poor solubility. Here are some common strategies employed for such drugs:
-
Salt Formation: Creating a salt of the active pharmaceutical ingredient (API) can significantly improve its dissolution rate and, consequently, its oral absorption. For example, forming ethanolamine salts of Piroxicam has been shown to enhance its bioavailability[5].
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can create an amorphous solid dispersion, which can improve the dissolution rate. Phospholipid-based solid dispersions have been shown to enhance the oral bioavailability of Piroxicam in rats[6][7][8].
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Nanosuspensions of Piroxicam have been developed to improve its solubility and in vitro dissolution[9][10].
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility. This approach has been investigated for Piroxicam to create fast-dissolving oral films[10][11].
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based drug delivery systems (LBDDS) can improve solubilization in the gastrointestinal tract and enhance absorption[12].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in plasma concentrations | Differences in patient renal function. | Screen subjects for renal impairment prior to study initiation. Stratify results based on renal function markers (e.g., creatinine clearance). |
| Lower than expected bioavailability in a new formulation | Poor release of the drug from the formulation matrix. | Conduct in vitro dissolution testing under various pH conditions to assess drug release. Re-evaluate the excipients used in the formulation. |
| Unexpected pharmacokinetic profile | Presence of active metabolites. | Characterize the metabolic profile of the drug in the species being studied. Quantify major metabolites in plasma and urine. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Healthy Human Volunteers [1] | Male Beagle Dogs [2] |
| Dose | Single oral dose | Oral (p.o.) |
| Peak Plasma Concentration (Cmax) | Reached within 30-90 min | Not specified |
| Time to Peak (Tmax) | 30-90 min | Not specified |
| Elimination Half-life (t1/2) | 2.8 h | Not specified |
| Apparent Volume of Distribution (Vd) | 2.5 L/kg | 0.78 ± 0.04 L/kg |
| Total Body Clearance (ClT) | 755 mL/min | 7.77 ± 1.35 mL/min/kg |
| Urinary Excretion (24h) | 41% of parent drug | ~55% of parent drug |
| Oral Bioavailability (F) | 80% | 93 ± 7% |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study in a Canine Model (Adapted from[2])
-
Animal Model: Male Beagle dogs.
-
Dosing:
-
Administer a single oral (p.o.) dose of this compound.
-
For comparison, a separate group receives a single intravenous (i.v.) dose.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Collect urine samples over specified intervals.
-
-
Sample Analysis:
-
Separate plasma from blood samples.
-
Analyze plasma and urine samples for this compound and its major metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, t1/2, Vd, and ClT using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. Pharmacokinetics of this compound (MDL 19.205) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of the cardiotonic agent this compound and of its major metabolite in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics of this compound after oral and intravenous administration to patients with renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced bioavailability of piroxicam via salt formation with ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids | Semantic Scholar [semanticscholar.org]
- 9. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability [mdpi.com]
- 10. Formulation and evaluation of Piroxicam nanosponge for improved internal solubility and analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Managing Piroximone-Induced Arrhythmias in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piroximone-induced arrhythmia models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces arrhythmias?
A1: this compound is a phosphodiesterase III (PDE III) inhibitor. By inhibiting PDE III, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This has two main arrhythmogenic effects:
-
Increased Calcium Influx: Elevated cAMP mediates an increase in calcium influx into cardiac cells.[1] High intracellular calcium can lead to a state of Ca2+-overload, which is associated with after-contractions and dysrhythmias.[1]
-
Altered Electrophysiology: this compound has been shown to decrease action potential duration in ventricular and Purkinje tissues.[2] It also enhances diastolic depolarization in Purkinje fibers, which can lead to increased automaticity and trigger arrhythmias.[2]
Q2: What types of arrhythmias are commonly observed with this compound administration in animal models?
A2: While specific data for this compound in various animal models is limited, related phosphodiesterase inhibitors and drugs with similar mechanisms can induce a range of arrhythmias. Based on its mechanism, you may observe:
-
Ventricular Tachycardia (VT): This is a common arrhythmia associated with drugs that increase intracellular calcium and alter ventricular repolarization.
-
Premature Ventricular Contractions (PVCs): Increased automaticity in the ventricles can lead to premature beats.
-
Atrial Tachycardia (AT): Phosphodiesterase inhibitors can cause atrial tachycardia through mechanisms like increased automaticity and triggered activity.[3]
Q3: Are there any known antidotes or reversal agents for this compound-induced arrhythmias?
A3: There are no specific antidotes for this compound. Management focuses on discontinuing the drug and providing supportive care, including the use of antiarrhythmic agents to control the heart rhythm.[4]
Q4: Can I use beta-blockers to manage this compound-induced tachycardia?
A4: Yes, beta-blockers are a logical choice for managing tachycardia induced by this compound. Since this compound's effects are mediated by increased cAMP, beta-blockers can help by antagonizing the downstream effects of beta-adrenergic stimulation, which also signals through cAMP. Beta-blockers can reduce heart rate and may help suppress arrhythmias.[5] Metoprolol and propranolol are commonly used beta-blockers in experimental settings.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of mortality in animals after this compound administration.
| Possible Cause | Troubleshooting Step |
| This compound Overdose: The dose of this compound may be too high for the specific animal model, leading to severe, uncontrollable arrhythmias and cardiovascular collapse. | 1. Review Dosing: Carefully review the literature for reported arrhythmogenic doses of this compound in your specific animal model. If data is scarce, start with lower doses and perform a dose-escalation study. 2. Monitor Vital Signs: Continuously monitor ECG, heart rate, and blood pressure during and after this compound administration to detect early signs of distress. |
| Anesthetic Complications: The anesthetic agent may be interacting with this compound to exacerbate its cardiotoxic effects. | 1. Choose Anesthetic Carefully: Select an anesthetic with minimal cardiovascular effects. Isoflurane is a common choice for rodent studies.[11] 2. Monitor Anesthesia Depth: Ensure the animal is at an appropriate plane of anesthesia throughout the procedure. |
| Underlying Health Issues: The animals may have pre-existing cardiac conditions that make them more susceptible to this compound's effects. | 1. Health Screening: Ensure all animals are healthy and free from underlying cardiovascular disease before inclusion in the study. 2. Acclimatization: Allow for a proper acclimatization period for the animals in the laboratory environment to reduce stress. |
Issue 2: Difficulty in consistently inducing non-lethal arrhythmias with this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate this compound Dose: The dose may be too low to induce arrhythmias or too high, leading to mortality. | 1. Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing arrhythmias without causing excessive mortality. |
| Route of Administration: The method of drug delivery may affect its bioavailability and onset of action. | 1. Optimize Route: Intravenous (IV) administration provides the most rapid and predictable effects. If using other routes (e.g., intraperitoneal), consider potential variability in absorption. |
| Animal Strain and Species Differences: Different animal strains and species can have varying sensitivities to arrhythmogenic agents. | 1. Literature Review: Consult the literature for studies using your specific animal model and strain. 2. Model Selection: If consistent arrhythmia induction is not possible in your current model, consider using a different, more susceptible strain or species. |
Issue 3: Inability to effectively manage this compound-induced arrhythmias with standard antiarrhythmic drugs.
| Possible Cause | Troubleshooting Step |
| Incorrect Choice of Antiarrhythmic: The chosen antiarrhythmic may not be effective against the specific mechanism of this compound-induced arrhythmia. | 1. Mechanism-Based Selection: Since this compound increases cAMP and calcium, consider agents that counteract these effects. Beta-blockers (e.g., metoprolol, propranolol) are a primary consideration.[8][12] 2. Consult Literature: Review literature on managing arrhythmias induced by other phosphodiesterase inhibitors for potential treatment strategies. |
| Inadequate Dosing of Antiarrhythmic: The dose of the antiarrhythmic may be too low to be effective. | 1. Dose Titration: Administer the antiarrhythmic in escalating doses while closely monitoring the ECG to find the effective dose. |
| Delayed Administration: The antiarrhythmic is not being administered quickly enough after the onset of the arrhythmia. | 1. Prompt Intervention: Have the antiarrhythmic drug prepared and ready for immediate administration upon detection of a sustained arrhythmia. |
Data Presentation
Table 1: Electrophysiological Effects of this compound in Sheep Cardiac Tissues
| Parameter | Effect | Tissue |
| Action Potential Duration | Decrease | Ventricular & Purkinje |
| Contractile Force | Dose-dependent Increase | Ventricular Muscle |
| Diastolic Depolarization | Enhancement | Purkinje Fibers |
| Automaticity | Accelerated by Overdrive | Purkinje Fibers |
| Data sourced from a study on isolated sheep cardiac tissues.[2] |
Table 2: Example Dosages of Agents Used in Arrhythmia Models (General Reference)
| Agent | Animal Model | Dosage | Route | Effect | Reference |
| Adrenaline | Rat | 2-2.5 g/kg | IV | Induces ventricular arrhythmias | [13] |
| Calcium Chloride | Rat | 250 mg/kg | IV | Induces fibrillation | [14] |
| Metoprolol | Human (for reference) | 100-200 mg/day | Oral | Suppresses PVCs and VT | [12] |
| Propranolol | Human (for reference) | Varies | Oral/IV | Reduces exercise-induced tachycardia | [7] |
| Note: Specific arrhythmogenic dosages for this compound in various animal models are not well-documented in the provided search results. Researchers should perform dose-finding studies. |
Experimental Protocols
Protocol 1: Induction of Arrhythmia with this compound in a Rat Model
-
Animal Preparation:
-
Baseline Recording:
-
Allow the animal to stabilize after instrumentation.
-
Record a baseline ECG for at least 20-30 minutes to ensure a stable sinus rhythm.[15]
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound intravenously at a pre-determined dose. A dose-escalation study is recommended to find the optimal arrhythmogenic dose.
-
-
Arrhythmia Monitoring:
-
Continuously record the ECG after this compound administration.
-
Observe for the onset of arrhythmias such as PVCs, VT, or other rhythm disturbances.
-
Record the duration and characteristics of any arrhythmias.
-
Protocol 2: Management of this compound-Induced Arrhythmia with a Beta-Blocker
-
Induce Arrhythmia:
-
Follow Protocol 1 to induce a sustained arrhythmia with this compound.
-
-
Antiarrhythmic Administration:
-
Once a sustained arrhythmia is established and documented, administer a beta-blocker (e.g., metoprolol or propranolol) intravenously through the pre-implanted catheter.
-
Start with a low dose and titrate upwards as needed while continuously monitoring the ECG.
-
-
Post-Treatment Monitoring:
-
Continue to record the ECG to assess the efficacy of the beta-blocker in converting the arrhythmia back to sinus rhythm.
-
Monitor for any adverse effects of the antiarrhythmic agent, such as bradycardia or hypotension.
-
Mandatory Visualizations
Caption: this compound's mechanism of arrhythmia induction.
Caption: Experimental workflow for managing this compound-induced arrhythmias.
References
- 1. The effects of milrinone and this compound on intracellular calcium handling in working myocardium from the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MDL 19205 (this compound), a new cardiotonic agent, on electrophysiological, mechanical, and intracellular ionic characteristics of sheep cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. The Use of β-Blockers in Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The effect of propranolol on exercise induced tachycardia is determined by plasma concentration and the density of adrenergic receptors on leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effectiveness of propranolol added to a type I antiarrhythmic agent for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propranolol decreases tachycardia and improves symptoms in the Postural Tachycardia Syndrome (POTS): Less is More - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iworx.com [iworx.com]
- 12. Evaluation of metoprolol in suppressing complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmainfo.in [pharmainfo.in]
- 15. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
refining experimental conditions to enhance Piroximone efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions to enhance the efficacy of Piroximone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphodiesterase III (PDE III) inhibitor.[1][2][3] By inhibiting PDE III, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in cardiac and vascular smooth muscle cells.[1][3][4] This increase in cAMP mediates a rise in calcium influx, resulting in a positive inotropic (increased contractility) and vasodilatory effect.[3]
Q2: What are the expected inotropic and vasodilatory effects of this compound?
A2: this compound produces a concentration-dependent positive inotropic effect, characterized by an increased rate of contraction and relaxation in cardiac muscle.[3] It also demonstrates significant vasodilatory properties on both arterial and venous sides.[5] Clinically, this leads to an increase in cardiac output and a decrease in preload and afterload.[2]
Q3: Can this compound affect platelet aggregation?
A3: Yes, this compound has been shown to inhibit platelet aggregation in a time- and concentration-dependent manner.[1] This is due to the increase in intracellular cAMP levels within platelets.[1] However, some studies in cardiosurgical patients have concluded that this compound does not significantly affect platelet function to a degree that would risk platelet-related bleeding.[6]
Q4: Are there known off-target effects or toxicities to be aware of?
A4: At higher, toxic doses, this compound can lead to a Ca2+-overload state, which may manifest as after-contractions and dysrhythmias.[7] Some studies have also reported negative inotropic effects at very high concentrations, potentially due to a decreased sensitivity of contractile elements to Ca2+.[7] In clinical settings, adverse gastrointestinal effects and supraventricular tachycardia have been observed.[8]
Q5: What is a typical effective concentration or dosage range for this compound in experiments?
A5: The effective concentration can vary significantly depending on the experimental model. For in vitro studies on platelet aggregation, IC50 values are around 67 µmol/L.[1] In clinical studies with patients, intravenous infusion rates of 5 to 10 micrograms/kg/min have been used to assess effects on right ventricular function.[9] For oral administration in clinical settings, doses have ranged from 0.7 to 4.9 mg/kg.[8] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or No Inotropic Effect Observed | Drug Degradation: this compound solution may have degraded. | Prepare fresh solutions of this compound for each experiment. Protect from light and store appropriately as per supplier instructions. |
| Suboptimal Concentration: The concentration of this compound used may be too low. | Perform a dose-response curve to identify the optimal effective concentration for your specific cell type or tissue model. | |
| Cell/Tissue Health: The cardiac cells or tissue preparation may be unhealthy or have a low baseline contractility. | Ensure optimal dissection and preparation techniques. Maintain appropriate temperature, oxygenation, and nutrient supply in the experimental buffer. | |
| Unexpected Negative Inotropic Effect | High Drug Concentration: Supramaximal concentrations of this compound can lead to negative inotropic effects.[7] | Re-evaluate your dose-response curve and use concentrations within the therapeutic window. |
| Calcium Overload: Prolonged exposure to high concentrations may induce a state of calcium overload, leading to cellular dysfunction.[7] | Reduce the incubation time or the concentration of this compound. Consider measuring intracellular calcium levels to monitor for overload. | |
| High Variability in Vasodilation Measurements | Vessel Viability: The isolated blood vessel preparations may have damaged endothelium or smooth muscle. | Handle tissues gently during preparation. Ensure proper mounting in the myograph and allow for an adequate equilibration period before adding the drug. |
| Baseline Tone: Insufficient pre-constriction of the vessel will limit the observable vasodilatory effect. | Use a standard vasoconstrictor (e.g., phenylephrine, KCl) to induce a stable and submaximal contraction before applying this compound. | |
| Discrepancies in cAMP Assay Results | Phosphodiesterase Activity: High endogenous phosphodiesterase activity in the cell lysate can degrade cAMP before measurement. | Include a broad-spectrum PDE inhibitor, such as IBMX, in your cell lysis buffer to prevent cAMP degradation during sample processing. |
| Assay Sensitivity: The chosen cAMP assay may not be sensitive enough to detect subtle changes. | Use a highly sensitive cAMP assay kit (e.g., HTRF, ELISA) and ensure the standard curve is accurate and covers the expected range of your samples. |
Quantitative Data Summary
Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure
| Parameter | Dosage | Change from Baseline | Reference |
| Cardiac Index | 0.25 mg/kg | +26% (max) | [2] |
| 2.0 mg/kg | +52% (max) | [2] | |
| Mean Pulmonary Artery Pressure | 0.25 mg/kg | -8% (max) | [2] |
| 2.0 mg/kg | -24% (max) | [2] | |
| Systemic Vascular Resistance | 0.5 mg/kg | -16% (max) | [2] |
| 2.0 mg/kg | -34% (max) | [2] |
Table 2: In Vitro Effects of this compound
| Parameter | Model | IC50 / Effective Concentration | Reference |
| ADP-induced Platelet Aggregation | Human Platelets | 67 +/- 14 µmol/L | [1] |
| Positive Inotropic Effect | Cat Papillary Muscle | Concentration-dependent | [3] |
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects on Isolated Papillary Muscle
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rabbit, rat) in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right ventricle to isolate a thin, uniform papillary muscle.
-
Mount the muscle vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the muscle to a force transducer.
-
-
Experimental Procedure:
-
Electrically stimulate the muscle at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload tension to achieve a stable baseline contractile force.
-
Record baseline contractile parameters (e.g., peak tension, rate of contraction, rate of relaxation).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, distilled water).
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.
-
Record the changes in contractile parameters at each concentration.
-
-
Data Analysis:
-
Express the changes in contractile force as a percentage of the baseline value.
-
Plot the concentration-response curve to determine the EC50 of this compound.
-
Protocol 2: Measurement of Intracellular cAMP Levels in Cultured Cells
-
Cell Culture and Treatment:
-
Plate cardiac myocytes or a relevant cell line (e.g., H9c2) in a multi-well plate and grow to the desired confluency.
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., HBSS).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to inhibit general PDE activity and amplify the signal.
-
Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with your chosen cAMP assay kit.
-
Ensure the lysis buffer also contains a PDE inhibitor to prevent cAMP degradation.
-
Perform the cAMP measurement according to the manufacturer's instructions for your specific assay (e.g., ELISA, HTRF).
-
Prepare a standard curve using the provided cAMP standards.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
-
Express the results as pmol of cAMP per mg of protein.
-
Visualizations
Caption: this compound's mechanism of action via PDE III inhibition.
Caption: Workflow for assessing this compound's inotropic effects.
References
- 1. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of the positive inotropic effect of this compound in cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of MDL 19205 (this compound), a new cardiotonic agent, on electrophysiological, mechanical, and intracellular ionic characteristics of sheep cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulatory effects of the PDE-inhibitors this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-inhibitors enoximone and this compound in cardiac surgery: influence on platelet count and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of milrinone and this compound on intracellular calcium handling in working myocardium from the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the right ventricular function in severe heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with lot-to-lot variability of Piroximone in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the lot-to-lot variability of Piroximone in experimental settings.
Troubleshooting Guide
This guide offers solutions to common problems encountered during research with this compound.
My experimental results with a new lot of this compound are different from the previous lot. What should I do?
Inconsistent results between different lots of this compound can arise from variations in purity, concentration of the active compound, or the presence of impurities. Follow this troubleshooting workflow to identify the source of the variability:
What are the critical quality control checks to perform on a new lot of this compound?
For each new lot of this compound, it is recommended to perform the following quality control checks:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and to check for the presence of any impurities or degradation products.
-
Identity Confirmation: Confirm the identity of the compound using a technique such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Concentration Verification: Accurately determine the concentration of this compound solutions prepared from the new lot.
My this compound solution appears to have precipitated. What should I do?
Precipitation can occur due to improper storage or solvent choice. This compound's stability in various solvents and storage conditions should be considered. While specific stability data for this compound is limited, general practices for similar small molecules suggest storing solutions at low temperatures and protecting them from light. If precipitation is observed, it is recommended to prepare a fresh solution.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a phosphodiesterase (PDE) type III inhibitor.[1][2] By inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells leads to positive inotropic (increased heart muscle contractility) and vasodilating effects.[1][3] this compound has also been shown to inhibit platelet aggregation.[1][4]
What is the signaling pathway of this compound?
The signaling pathway of this compound involves the inhibition of phosphodiesterase III (PDE III), leading to an accumulation of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses such as increased cardiac contractility and vasodilation.
How should I store and handle this compound?
How can I qualify a new lot of this compound?
To ensure consistency in your research, it is crucial to qualify each new lot of this compound against a previously validated lot. A comprehensive lot qualification should include both analytical and functional testing. A detailed protocol for this is provided in the "Experimental Protocols" section.
Experimental Protocols
This compound Lot Qualification Protocol
This protocol outlines a procedure for comparing a new lot of this compound to a previously validated or "golden" lot.
Objective: To ensure the consistency of this compound's purity, concentration, and biological activity between different lots.
Workflow:
Methodology:
-
Analytical Characterization:
-
HPLC Analysis:
-
Prepare solutions of the new lot and the reference lot of this compound at the same concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or ethanol).
-
Analyze the samples using a validated HPLC method to determine the purity of each lot.
-
Compare the chromatograms for the presence of any new or significantly larger impurity peaks in the new lot.
-
-
Mass Spectrometry (MS) Analysis:
-
Confirm the molecular weight of the this compound in the new lot using MS to ensure the correct compound is present.
-
-
-
Functional Assay (Example: cAMP Measurement in a Cell Line):
-
Cell Culture: Culture a suitable cell line known to express PDE III (e.g., a cardiac myocyte cell line or a vascular smooth muscle cell line).
-
Treatment: Treat the cells with a range of concentrations of both the new and reference lots of this compound. Include a vehicle control.
-
cAMP Measurement: After an appropriate incubation time, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis:
-
Plot the cAMP concentration against the this compound concentration for both lots.
-
Fit the data to a dose-response curve and calculate the EC50 (half-maximal effective concentration) for each lot.
-
Compare the EC50 values. A significant difference may indicate a difference in potency.
-
-
Data Presentation:
Summarize the data in a table for easy comparison:
| Parameter | Reference Lot | New Lot | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 99.3% | ≥ 98% |
| Identity (MS) | Confirmed | Confirmed | Matches expected MW |
| EC50 (cAMP Assay) | 1.2 µM | 1.5 µM | Within 2-fold of Reference Lot |
This structured approach will help in making an informed decision about accepting or rejecting a new lot of this compound, thereby ensuring the reproducibility of your experimental results.
References
- 1. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of the positive inotropic effect of this compound in cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-inhibitors enoximone and this compound in cardiac surgery: influence on platelet count and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Piroximone vs. Milrinone: A Comparative Guide to Inotropic Efficacy in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic efficacy of Piroximone and Milrinone, two phosphodiesterase III (PDE3) inhibitors used in the management of heart failure. The information presented is supported by experimental data to aid in research and development decisions.
Mechanism of Action: Phosphodiesterase III Inhibition
Both this compound and Milrinone are classified as PDE3 inhibitors. Their primary mechanism of action involves the inhibition of the PDE3 enzyme within cardiac myocytes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in an increased influx of calcium ions into the cytosol during each action potential. This rise in intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[1][2][3]
Comparative Inotropic Efficacy: In Vitro Data
A key study directly comparing the inotropic effects of this compound and Milrinone was conducted on isolated human right atrial appendage strips.[4][5] This in vitro model provides a direct assessment of the drugs' effects on human myocardial tissue. The results of this study are summarized in the table below.
| Parameter | This compound | Milrinone | Reference |
| EC50 (μM) | Higher | Lower | [4][5] |
| Maximum Tension (% of Basal) | Lower | Significantly Greater | [4][5] |
EC50: The concentration of a drug that gives half-maximal response. A lower EC50 indicates greater potency. Maximum Tension: The maximal increase in isometric tension produced by the drug.
The data clearly indicates that Milrinone is a more potent inotropic agent than this compound, as evidenced by its lower EC50 value.[4][5] Furthermore, Milrinone demonstrated a significantly greater maximal inotropic effect, producing a larger increase in myocardial tension compared to this compound in this experimental setting.[4][5]
Hemodynamic Effects: In Vivo and Clinical Data
While direct head-to-head in vivo comparative studies are limited, individual studies provide insights into the hemodynamic effects of each drug in patients with heart failure.
This compound: In patients with chronic cardiac failure, intravenous and oral administration of this compound has been shown to significantly improve both right and left ventricular pump function.[6] This improvement is accompanied by an insignificant rise in heart rate and a reduction in arterial pressure.[6] Notably, this compound does not appear to alter myocardial oxygen uptake either acutely or subacutely.[6] The beneficial hemodynamic response to oral this compound can be sustained for at least 5 hours, with no evidence of tachyphylaxis (tolerance) after repeated doses.[6] However, adverse effects, including gastrointestinal issues and arrhythmias, have been reported.[7]
Milrinone: Intravenous administration of Milrinone in patients with heart failure leads to a marked increase in cardiac output and a substantial reduction in cardiac filling pressures, as well as systemic and pulmonary vascular resistance.[8] At therapeutic doses, Milrinone typically has minimal effects on heart rate and systemic blood pressure.[8] Beyond its inotropic effects, Milrinone also improves left ventricular diastolic function.[8]
Signaling Pathway of PDE3 Inhibitors
The following diagram illustrates the signaling pathway through which this compound and Milrinone exert their inotropic effects.
Caption: Signaling pathway of this compound and Milrinone in cardiac myocytes.
Experimental Protocols
The following section details the generalized experimental methodology for comparing the inotropic effects of this compound and Milrinone using isolated human atrial tissue, based on the cited literature.[4][5]
1. Tissue Preparation:
-
Strips of the human right atrial appendage are obtained from patients undergoing cardiac surgery.
-
The muscle strips are dissected to be of uniform size and mounted in an organ bath.
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and gassed with a mixture of 95% O2 and 5% CO2 to ensure tissue viability.
2. Measurement of Inotropic Effect:
-
One end of the atrial strip is fixed, and the other is connected to an isometric force transducer to measure the force of contraction.
-
The tissue is electrically stimulated at a constant frequency (e.g., 1 Hz) to induce regular contractions.
-
The baseline isometric tension is recorded.
3. Cumulative Concentration-Response Curves:
-
This compound or Milrinone is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The increase in isometric tension is recorded at each concentration after the response has stabilized.
-
The data is used to construct concentration-response curves, from which the EC50 and maximal inotropic response for each drug are determined.
4. Data Analysis:
-
The inotropic response is typically expressed as the percentage increase in tension from the baseline.
-
Statistical analysis is performed to compare the EC50 and maximal response values between this compound and Milrinone.
The following diagram provides a simplified workflow of this experimental protocol.
Caption: Experimental workflow for comparing inotropic effects.
Conclusion
Based on the available in vitro data from human myocardial tissue, Milrinone demonstrates superior inotropic efficacy compared to this compound, exhibiting both higher potency and a greater maximal effect.[4][5] While both drugs act through the same PDE3 inhibition pathway to increase myocardial contractility, this difference in efficacy is a critical consideration for therapeutic applications. Further in vivo and clinical studies directly comparing the two agents are warranted to fully elucidate their relative hemodynamic profiles and clinical outcomes in patients with heart failure.
References
- 1. Milrinone effects on cardiac mitochondria, hemodynamics, and death in catecholamine-infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. A comparison of the inotropic effects of milrinone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. academic.oup.com [academic.oup.com]
validating the selectivity of Piroximone for PDE3 over other phosphodiesterase isoforms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piroximone's selectivity for phosphodiesterase 3 (PDE3) over other PDE isoforms. While direct quantitative data on this compound's inhibitory activity across a broad spectrum of PDE isoforms is not extensively available in publicly accessible literature, this document summarizes the existing information and provides context through comparison with a structurally similar PDE3 inhibitor, Enoximone. Furthermore, detailed experimental protocols are outlined to enable researchers to conduct their own selectivity profiling.
Executive Summary
This compound is recognized as a potent inhibitor of phosphodiesterase type III (PDE3), an enzyme pivotal in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects, which are beneficial in the treatment of severe heart failure. While this compound's clinical efficacy is attributed to its action on PDE3, a comprehensive understanding of its selectivity profile against other PDE isoforms is crucial for a complete pharmacological assessment and for anticipating potential off-target effects. This guide aims to address this by presenting available data and methodologies for its validation.
Comparative Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the related compound Enoximone. It is important to note the limited availability of a complete selectivity panel for this compound.
| Compound | PDE3 IC50 | PDE4 IC50 | Other PDE Isoforms |
| This compound | IC50 for ADP-induced platelet aggregation (a PDE3-mediated effect): 67 ± 14 µmol/L[1] | Data not available | Data not available |
| Enoximone | 1.8 µM[2] | 160 µM[2] | Data not available |
Note: The IC50 value for this compound listed above is for a physiological process known to be mediated by PDE3 inhibition, not a direct enzymatic inhibition assay against purified PDE3. The data for Enoximone provides a reference for the expected level of selectivity for this class of compounds.
Signaling Pathway of PDE3 Inhibition
The diagram below illustrates the signaling pathway affected by this compound through the inhibition of PDE3.
References
- 1. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
a head-to-head comparative study of Piroximone and enoximone on cardiac output.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the hemodynamic effects of Piroximone and Enoximone, with a primary focus on their impact on cardiac output. Both are imidazole phosphodiesterase III (PDE-III) inhibitors used in the management of severe heart failure, particularly in postoperative settings.[1][2][3] This analysis is based on experimental data from clinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two inotropic agents.
Quantitative Data Summary
The following table summarizes the key hemodynamic effects of this compound and Enoximone as observed in comparative clinical trials. The data highlights the percentage changes from baseline for critical cardiac performance parameters.
| Hemodynamic Parameter | This compound | Enoximone | Key Findings |
| Maximum Cardiac Index Increase | 25.8%[1] | 24.5%[1] | Both drugs demonstrated a comparable and significant increase in cardiac index.[1] |
| Maximum Systemic Vascular Resistance Decrease | 24.8%[1] | 26.8%[1] | Both agents effectively reduced systemic vascular resistance, with Enoximone showing a slightly greater effect.[1] |
| Maximum Mean Arterial Pressure (MAP) Decrease | -23 mm Hg (or 7.9% decrease)[1][2] | -18 mm Hg (or 11.9% decrease)[1][2] | This compound was associated with a larger absolute reduction in MAP in one study, while Enoximone showed a greater percentage decrease in another.[1][2] |
| Maximum Heart Rate Increase | 13%[1] | 11.3%[1] | Both drugs led to a moderate increase in heart rate.[1] |
| Venous Pooling (Volume of Extracorporeal Circuit) | -300 ml[2] | -440 ml[2] | Enoximone was observed to induce more pronounced venous pooling.[2] |
| Laser Doppler Flow (Forehead) Increase | 30%[2] | 44%[2] | Enoximone produced a more significant and prolonged increase in microcirculatory blood flow.[2] |
| Laser Doppler Flow (Forearm) Increase | 12%[2] | 33%[2] | The effect on forearm microcirculation was also more pronounced with Enoximone.[2] |
Experimental Protocols
The data presented is derived from randomized clinical trials involving patients with low cardiac output following cardiac surgery or those with severe heart failure.[1][2][3] Below are the detailed methodologies from these key experiments.
Study Design 1: Post-Cardiac Surgery Patients
-
Objective: To compare the hemodynamic effects of Enoximone and this compound in patients with low cardiac output after cardiac surgery.[1]
-
Patient Population: 20 patients with low cardiac output following cardiac surgery, randomly assigned to two groups (n=10 per group).[1]
-
Drug Administration:
-
Hemodynamic Monitoring: Key parameters such as cardiac index, systemic vascular resistance, mean arterial pressure, and heart rate were monitored over time to assess the drugs' effects.[1]
Study Design 2: Patients Undergoing Cardiopulmonary Bypass
-
Objective: To study the isolated circulatory response to intravenous application of this compound and Enoximone.[2]
-
Patient Population: 30 male patients undergoing elective aortocoronary bypass grafting, randomly assigned to three groups (n=10 per group).[2]
-
Drug Administration:
-
Hemodynamic Monitoring: Measurements included mean arterial pressure, volume of the extracorporeal circuit (as an indicator of venous pooling), and laser Doppler flows to assess microcirculation. Oxygen consumption was also measured.[2]
Signaling Pathway and Experimental Workflow
Mechanism of Action: PDE-III Inhibition
Both this compound and Enoximone are selective inhibitors of phosphodiesterase III (PDE-III).[4][5][6] By inhibiting this enzyme in cardiac and vascular smooth muscle cells, they prevent the breakdown of cyclic adenosine monophosphate (cAMP).[4][5] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates L-type calcium channels.[4] This enhances calcium influx into the cell, leading to increased myocardial contractility (positive inotropy).[4][5] In vascular smooth muscle, elevated cAMP levels promote relaxation, resulting in vasodilation and a reduction in systemic vascular resistance.[4]
Figure 1. Signaling pathway of this compound and Enoximone via PDE-III inhibition.
Logical Workflow of a Comparative Study
The diagram below outlines the typical workflow of a clinical trial designed to compare the effects of this compound and Enoximone on cardiac output.
Figure 2. Experimental workflow for a head-to-head comparative study.
References
- 1. Comparison of the haemodynamic effects of enoximone and this compound in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulatory effects of the PDE-inhibitors this compound and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of enoximone and this compound in patients after mitral valve operation: a prospective and controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Enoximone? [synapse.patsnap.com]
- 5. What is Enoximone used for? [synapse.patsnap.com]
- 6. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the therapeutic window of Piroximone in comparison to dobutamine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic windows of Piroximone and Dobutamine, two inotropic agents used in the management of heart failure. The following sections present a comprehensive evaluation of their pharmacodynamics, pharmacokinetics, and safety profiles, supported by experimental data to aid in research and development.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and Dobutamine, compiled from various clinical and preclinical studies.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Dobutamine | Source(s) |
| Half-life | ~2.8 hours (oral) | ~2 minutes (IV) | [cite: ] |
| Metabolism | Primarily hepatic | Rapidly metabolized by COMT | [cite: ] |
| Onset of Action | 30-90 minutes (oral) | 1-2 minutes (IV) | [cite: ] |
| Bioavailability | ~80% (oral) | N/A (IV administration) | [cite: ] |
Table 2: Hemodynamic Effects (Intravenous Administration)
| Parameter | This compound | Dobutamine | Source(s) |
| Cardiac Index | Significant Increase | Significant Increase | [cite: ] |
| Heart Rate | Modest Increase | Marked Increase | [cite: ] |
| Systemic Vascular Resistance | Significant Decrease | Less pronounced decrease | [cite: ] |
| Pulmonary Capillary Wedge Pressure | Significant Decrease | Variable, often less pronounced decrease | [cite: ] |
| Mean Arterial Pressure | Unchanged or slight decrease | Can increase, especially systolic pressure | [cite: ] |
Mechanism of Action and Signaling Pathways
This compound and Dobutamine exert their inotropic effects through distinct molecular mechanisms, which are visualized in the diagrams below.
This compound Signaling Pathway
This compound is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[1][2] This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, increasing calcium influx and enhancing myocardial contractility. In vascular smooth muscle, the increase in cAMP leads to vasodilation.
Dobutamine Signaling Pathway
Dobutamine is a direct-acting sympathomimetic amine that primarily stimulates beta-1 adrenergic receptors in the heart.[3][4] This activation leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP.[5][6] Similar to the downstream effects of this compound, the rise in cAMP activates PKA, leading to increased calcium influx and enhanced myocardial contractility. Dobutamine also has mild beta-2 and alpha-1 adrenergic effects.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While access to the full-text articles of all cited studies was not possible, the following provides a general overview of the methodologies employed in comparative studies of this compound and Dobutamine.
General Hemodynamic Assessment Protocol
A common experimental design for comparing the acute hemodynamic effects of intravenous this compound and Dobutamine in patients with severe congestive heart failure involves the following steps:
-
Patient Population: Patients with diagnosed severe congestive heart failure (New York Heart Association Class III or IV) are typically recruited.
-
Instrumentation: Patients are instrumented with a pulmonary artery catheter for the measurement of cardiac output, pulmonary artery pressure, pulmonary capillary wedge pressure, and right atrial pressure. An arterial line is placed for continuous blood pressure monitoring.
-
Baseline Measurements: Hemodynamic parameters are recorded at baseline before any drug administration.
-
Drug Administration: Patients are then randomized to receive either an intravenous infusion of this compound or Dobutamine. The drugs are administered in a dose-titrating manner to achieve a desired therapeutic effect, such as a specific increase in cardiac index.
-
Data Collection: Hemodynamic measurements are taken at regular intervals during the drug infusion and after discontinuation.
-
Adverse Event Monitoring: Patients are continuously monitored for adverse events, particularly cardiac arrhythmias, via electrocardiogram (ECG).
Evaluating the Therapeutic Window
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects.
Efficacy
Both this compound and Dobutamine are effective in increasing cardiac output in patients with heart failure. However, their profiles differ. This compound's combined inotropic and vasodilatory effects lead to a significant reduction in both preload and afterload, which can be beneficial in patients with elevated filling pressures and systemic vascular resistance. Dobutamine's primary inotropic effect is often accompanied by a more pronounced increase in heart rate, which can increase myocardial oxygen demand.
Toxicity and Adverse Effects
The primary dose-limiting toxicity for both agents is the development of cardiac arrhythmias. Clinical studies have shown that approximately 10% of adult patients receiving dobutamine experience a heart rate increase of 30 bpm or more, and about 7.5% have a significant increase in systolic blood pressure.[4] While this compound also carries a risk of arrhythmias, some studies suggest it may have a lesser chronotropic effect at equieffective inotropic doses compared to Dobutamine.
Other potential adverse effects of Dobutamine include hypertension, hypotension, and palpitations. [cite: ] this compound has been associated with gastrointestinal side effects.
Conclusion
Both this compound and Dobutamine are potent inotropic agents with distinct hemodynamic profiles.
-
This compound offers the advantage of significant preload and afterload reduction in addition to its inotropic effects, making it a potentially valuable agent in patients with congestive heart failure characterized by high vascular resistance. Its oral bioavailability also presents a potential for chronic outpatient management.
-
Dobutamine has a rapid onset and short half-life, allowing for precise dose titration in the acute care setting. Its primary inotropic effect is well-established, though its tendency to increase heart rate and myocardial oxygen consumption requires careful patient selection and monitoring.
The choice between this compound and Dobutamine will depend on the specific hemodynamic profile of the patient, the desired therapeutic goals, and the clinical setting. Further head-to-head clinical trials with robust safety and efficacy endpoints are necessary to more definitively delineate the comparative therapeutic windows of these two agents.
References
- 1. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 4. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. youtube.com [youtube.com]
Cross-Validation of Piroximone's Mechanism of Action in Cardiac Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Piroximone, a phosphodiesterase III (PDE-III) inhibitor, and its mechanism of action in cardiac cells. By cross-validating its effects against the well-established PDE-III inhibitor, Milrinone, and considering its application in relevant cardiac cell line models such as H9c2 and AC16, this document aims to offer a comprehensive resource for researchers in cardiovascular pharmacology.
Mechanism of Action: PDE-III Inhibition
This compound exerts its positive inotropic (contractility-enhancing) and vasodilatory effects by selectively inhibiting phosphodiesterase III, an enzyme abundant in cardiac and vascular smooth muscle cells.[1] Inhibition of PDE-III prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in cardiac muscle contraction. This cascade leads to an increased influx of calcium ions into the cell, enhancing the force of contraction.[1] Some studies also suggest a potential interaction of this compound with beta-adrenergic receptors, which may contribute to its overall cardiac effects.[2]
Milrinone, another potent PDE-III inhibitor, operates through the same primary mechanism, making it an ideal comparator for validating the actions of this compound.[1][2]
Comparative Efficacy: this compound vs. Milrinone
Direct comparative studies using strips of human right atrial appendage have demonstrated that while both drugs are effective positive inotropes, Milrinone is more potent and elicits a greater maximal response than this compound.[1][2] Milrinone exhibits a lower EC50 (the concentration required to produce 50% of the maximal effect) and achieves a significantly greater maximum tension.[1][2]
Table 1: Comparative Inotropic Effects of this compound and Milrinone in Human Atrial Tissue (Note: The following data is representative and illustrates the qualitative findings of comparative studies. Specific values are based on the conclusion that Milrinone is more potent and efficacious.[1][2])*
| Compound | EC50 (µM) | Maximum Increase in Tension (% of Basal) |
| This compound | ~ 5.0 | 150% |
| Milrinone | ~ 1.5 | 220% |
Validation in Cardiac Cell Lines
While direct comparative data for this compound and Milrinone in common cardiac cell lines is limited, the H9c2 and AC16 lines serve as validated and valuable models for cross-validating the mechanism of action.
-
H9c2 Cells: Derived from embryonic rat heart tissue, this myoblast cell line is extensively used in cardiovascular research.[3][4] H9c2 cells can be differentiated to exhibit cardiomyocyte-like phenotypes, making them suitable for studying hypertrophic responses, drug-induced cytotoxicity, and metabolic pathways.[3][5] Their robustness makes them ideal for initial high-throughput screening of compounds targeting the PDE-III pathway.
-
AC16 Cells: This human ventricular cardiomyocyte cell line expresses key cardiac markers and provides a human-relevant context for investigation.[2] AC16 cells are a valuable tool for studying cardiac gene expression, cellular signaling, and the response to hypertrophic stimuli, offering a more translational model than rodent-derived cells.
The cross-validation workflow involves confirming that the effects of this compound in these cell lines are consistent with its known mechanism of action and are comparable to the effects of Milrinone.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the mechanism of action of this compound and its comparators.
1. Measurement of Inotropic Effects in Isolated Atrial Strips
This protocol is based on the methodology used for direct comparison of this compound and Milrinone.[1][2]
-
Tissue Preparation: Human right atrial appendage tissue is obtained from patients undergoing cardiac surgery. Strips of approximately 10 mm in length and 2 mm in width are dissected and mounted vertically in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Isometric Tension Measurement: The tissue is connected to an isometric force transducer. The muscle is stimulated electrically at a frequency of 1 Hz. A resting tension is applied, and the tissue is allowed to equilibrate.
-
Experimental Procedure:
-
After equilibration, a baseline contractile force is recorded.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Milrinone to the organ bath at set intervals.
-
The increase in isometric tension is recorded after each addition.
-
Data is expressed as a percentage of the initial basal tension.
-
-
Data Analysis: The EC50 and maximal response (Emax) are calculated by fitting the concentration-response data to a sigmoid curve using non-linear regression analysis.
2. Intracellular cAMP Level Measurement in Cell Lines (H9c2/AC16)
This protocol outlines a typical competitive immunoassay to quantify changes in cAMP.
-
Cell Culture and Treatment: H9c2 or AC16 cells are seeded in 96-well plates and cultured to reach 80-90% confluency. The growth medium is then replaced with a stimulation buffer containing a broad-spectrum PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. After a short pre-incubation, cells are treated with various concentrations of this compound, Milrinone, or a vehicle control for 15-30 minutes.
-
Cell Lysis: The stimulation buffer is removed, and cells are lysed using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: The assay is performed according to the manufacturer's instructions (e.g., using a competitive ELISA or HTRF-based assay). Briefly, the cell lysate (containing cellular cAMP) is mixed with a fixed amount of labeled cAMP and an anti-cAMP antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is determined by interpolating from the standard curve. Results are typically expressed as pmol of cAMP per well or normalized to protein concentration.
Table 2: Expected Outcome of cAMP Assay in AC16 Cells (This table represents hypothetical data based on the known mechanism of action.)
| Treatment (10 µM) | Intracellular cAMP (pmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | 15 ± 2.1 | 1.0 |
| This compound | 75 ± 8.5 | ~5.0 |
| Milrinone | 98 ± 10.2 | ~6.5 |
This guide demonstrates that this compound's mechanism as a PDE-III inhibitor can be effectively validated through direct comparison with agents like Milrinone and by utilizing established cardiac cell line models. The provided protocols offer a framework for conducting such comparative studies to elucidate the pharmacological profile of novel inotropic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the inotropic effects of milrinone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The H9C2 cell line and primary neonatal cardiomyocyte cells show similar hypertrophic responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H9c2 cell line is a valuable in vitro model to study the drug metabolizing enzymes in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Piroximone with Beta-Adrenergic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Piroximone, a phosphodiesterase III (PDE-III) inhibitor, with beta-adrenergic agonists. By examining available experimental data, this document aims to offer an objective comparison of their combined performance, supported by detailed methodologies and visual representations of the underlying biological pathways and experimental designs.
Introduction to Synergistic Action
This compound exerts its positive inotropic (contractility-enhancing) and vasodilatory effects by selectively inhibiting PDE-III. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE-III leads to an accumulation of intracellular cAMP.
Beta-adrenergic agonists, such as dobutamine and adrenaline, stimulate beta-adrenergic receptors, which in turn activate adenylyl cyclase to increase the production of cAMP. The concomitant use of this compound and a beta-adrenergic agonist is hypothesized to have a synergistic effect, as both agents contribute to elevated intracellular cAMP levels through distinct mechanisms: one by increasing production (beta-agonists) and the other by decreasing degradation (this compound). This amplified cAMP signaling is expected to result in a more pronounced inotropic and lusitropic (relaxation) response than either agent alone.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound, beta-adrenergic agonists, and their combination on key hemodynamic parameters.
Table 1: Hemodynamic Effects of this compound vs. Dobutamine in a Canine Model of Congestive Heart Failure
| Parameter | Baseline | This compound (50 µg/kg/min) | Baseline | Dobutamine (15 µg/kg/min) |
| Left Ventricular dP/dt (mmHg/sec) | 2615 ± 260 | 3760 ± 410 | 2220 ± 215 | 2815 ± 280 |
| Cardiac Index (L/min/m²) | 3.0 ± 0.1 | 4.4 ± 0.6 | 2.9 ± 0.2 | 3.7 ± 0.4 |
| Left Ventricular Filling Pressure (mmHg) | 15.6 ± 2.4 | 6.4 ± 1.8 | 18.7 ± 2.6 | 16.3 ± 2.4 |
| Systemic Vascular Resistance Index (dynes·sec·cm⁻⁵·m⁻²) | 2730 ± 225 | 1905 ± 256 | - | - |
| Myocardial Blood Flow Increase (%) | - | 24% | - | 48% |
Data extracted from a study comparing the effects of this compound and dobutamine in dogs with congestive heart failure.
Table 2: Inotropic Effects of this compound and Adrenaline on Human Atrial Strips
| Treatment | Maximum Tension (% of Basal) |
| This compound (EC₅₀) | Significant Increase |
| Adrenaline | Significant Increase |
| This compound (EC₅₀) + Adrenaline | Significant Additive and Potentiating Effect |
Data from a study on human right atrial appendage strips, indicating a potentiating effect when this compound is combined with the beta-agonist adrenaline.[1]
Table 3: Hemodynamic Effects of Enoximone (a PDE-III Inhibitor) and Dobutamine in Patients with Severe Heart Failure
| Parameter | Dobutamine Alone | Enoximone Alone | Dobutamine + Enoximone |
| Cardiac Index | Increased | Increased | Greater Increase |
| Total Peripheral Resistance | Decreased | Decreased | Greater Decrease |
This table, based on studies with the PDE-III inhibitor enoximone, illustrates the potentiation of hemodynamic effects when combined with the beta-agonist dobutamine, a synergy expected to be similar with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Canine Model of Congestive Heart Failure
-
Animal Model: Dogs with congestive heart failure induced by rapid ventricular pacing.
-
Drug Administration: this compound was administered as an intravenous infusion at a rate of 50 µg/kg/min. Dobutamine was administered as an intravenous infusion at a rate of 15 µg/kg/min.
-
Hemodynamic Measurements: Left ventricular (LV) pressure was measured using a catheter-tip micromanometer to calculate dP/dt (a measure of contractility). Cardiac output was determined by the thermodilution method. Left ventricular filling pressure was measured directly. Systemic vascular resistance was calculated from the cardiac output and mean arterial pressure. Regional blood flow was measured using radiolabeled microspheres.
In Vitro Human Atrial Strip Assay
-
Tissue Preparation: Strips of the human right atrial appendage were obtained from patients undergoing cardiac surgery. The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Experimental Procedure: The muscle strips were electrically stimulated at a frequency of 1 Hz. The isometric tension developed by the muscle strips was recorded. Cumulative concentration-response curves were established for this compound and adrenaline individually. Subsequently, the concentration-response curve for adrenaline was determined in the presence of the EC₅₀ concentration of this compound to assess potentiation.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for assessing the synergistic effects of this compound and beta-adrenergic agonists.
Caption: Signaling pathways of this compound and beta-adrenergic agonists.
Caption: Generalized experimental workflow.
References
comparative analysis of the adverse effect profiles of Piroximone and other inotropes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adverse effect profiles of Piroximone and other prominent inotropic agents: dobutamine, milrinone, and levosimendan. The objective is to present a clear, data-driven comparison to inform research and development in cardiovascular therapeutics. This analysis is based on a review of available clinical trial data and pharmacological studies.
Executive Summary
In the landscape of inotropic support for cardiac failure, understanding the nuanced adverse effect profiles of different agents is paramount for both clinical decision-making and the development of safer, more effective therapies. This guide delves into the documented side effects of this compound, a phosphodiesterase inhibitor, and juxtaposes them with those of the more commonly utilized inotropes: the β-adrenergic agonist dobutamine, the phosphodiesterase 3 inhibitor milrinone, and the calcium sensitizer levosimendan.
While extensive data is available for dobutamine, milrinone, and levosimendan, information on this compound is primarily derived from older clinical studies, presenting a limitation in direct quantitative comparison. Nevertheless, the available data provides valuable insights into its safety profile.
Data Presentation: Adverse Effect Profiles
The following tables summarize the reported adverse effects of this compound, dobutamine, milrinone, and levosimendan. It is important to note that the incidence of adverse effects can vary depending on the patient population, dosage, and duration of treatment.
Table 1: Adverse Effects of this compound
| Adverse Effect Category | Specific Adverse Effect | Incidence/Details |
| Cardiovascular | Supraventricular tachycardia | Reported in one patient in a study of 25 individuals[1]. |
| Increase in premature ventricular contractions | Documented in four out of ten patients in one study[2]. | |
| Severe ventricular arrhythmias | One patient developed severe ventricular arrhythmias and died after 5 days of treatment[2]. | |
| Gastrointestinal | Unspecified gastrointestinal effects | Observed in two patients in a study of 25 individuals[1]. |
| Hepatic | Drug-induced hepatitis | Documented in one subject at 4 weeks of treatment[2]. |
Note: The data for this compound is limited and primarily from studies conducted in the 1980s.
Table 2: Adverse Effects of Dobutamine
| Adverse Effect Category | Specific Adverse Effect | Incidence/Details |
| Cardiovascular | Increased heart rate | A 5 to 15 beats/minute increase has been noted in most patients[3]. Approximately 10% of adult patients experience a heart rate increase of 30 bpm or more[4]. |
| Increased blood pressure (systolic) | A 10- to 20-mm increase has been noted in most patients[3]. About 7.5% have a systolic pressure increase of 50 mm Hg or greater[4]. | |
| Ventricular ectopic activity | Approximately 5% of patients have had increased premature ventricular beats during infusions[3]. | |
| Hypotension | Occurs less frequently due to decreased systemic vascular resistance[4]. | |
| Anginal pain/Nonspecific chest pain | Reported in 1% to 3% of patients[3]. | |
| Palpitations | Reported in 1% to 3% of patients[3]. | |
| Neurological | Headache | Reported in 1% to 3% of patients[3]. |
| Gastrointestinal | Nausea | Reported in 1% to 3% of patients[3]. |
| Respiratory | Shortness of breath | Reported in 1% to 3% of patients[3]. |
| Other | Fever | An important side effect to note[3]. |
Table 3: Adverse Effects of Milrinone
| Adverse Effect Category | Specific Adverse Effect | Incidence/Details |
| Cardiovascular | Ventricular arrhythmias | 12.1% reported in clinical trials, including ventricular ectopic activity (8.5%), nonsustained ventricular tachycardia (2.8%), and sustained ventricular tachycardia (1%)[5]. |
| Supraventricular arrhythmias | Reported in 3.8% of patients[5]. | |
| Hypotension | 2.9%[5]. | |
| Angina/chest pain | 1.2%[5]. | |
| Neurological | Headache | 2.9%[6]. |
| Hematologic | Thrombocytopenia | Can occur, characterized by a low platelet count[7]. |
Table 4: Adverse Effects of Levosimendan
| Adverse Effect Category | Specific Adverse Effect | Incidence/Details |
| Cardiovascular | Hypotension | One of the most commonly reported side effects[8]. |
| Tachycardia | A common side effect, often a compensatory mechanism to vasodilation[8]. | |
| Atrial fibrillation | A less common but serious side effect[8]. | |
| Neurological | Headache | A relatively common side effect, believed to be related to vasodilatory effects[8]. |
| Dizziness | Can occur, especially when standing up quickly[8]. | |
| Gastrointestinal | Nausea and vomiting | Some patients may experience these symptoms[8]. |
| Metabolic | Hypokalemia | Can occur due to the drug's effect on potassium channels[8]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
This compound Clinical Trial (Unnamed Study)
-
Study Design: A study examining the hemodynamic and clinical response to intravenous and oral this compound in 25 patients with chronic cardiac failure. The patients were divided into two groups: 14 with severe, unstable failure and 11 with stable, mild to moderate failure[1].
-
Methodology:
-
Drug Administration: Intravenous (0.5 to 1.0 mg/kg) and oral (0.7 to 4.9 mg/kg) this compound was administered[1].
-
Hemodynamic Monitoring: Right and left ventricular pump function were monitored. Myocardial oxygen uptake and lactate production were also assessed[1].
-
Adverse Effect Monitoring: Patients were monitored for any adverse effects, which were recorded by the investigators[1].
-
Dobutamine Stress Echocardiography Safety Study
-
Study Design: A prospective study to assess the safety, adverse effects, and complications of dobutamine stress echocardiography in 582 patients without previous infarction[9].
-
Methodology:
-
Drug Administration: Dobutamine was administered in stepwise increasing doses from 5 to 40 mcg/kg/min. Atropine was added in 253 cases[9].
-
Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring were performed. Echocardiography was used to assess cardiac function[9].
-
Endpoint for Termination: The test was terminated based on achieving target heart rate, maximal dose, left ventricular asynergy, angina pectoris, significant blood pressure changes, or arrhythmias[9].
-
Adverse Effect Recording: All non-cardiac and cardiac side effects were recorded and analyzed[9].
-
Milrinone Clinical Trials (Phase II and III)
-
Study Design: These were multicenter, controlled trials to evaluate the efficacy and safety of milrinone in patients with congestive heart failure.
-
Methodology:
-
Patient Population: Patients with congestive heart failure were enrolled.
-
Drug Administration: Milrinone was administered intravenously.
-
Adverse Effect Monitoring: Patients were closely monitored for cardiovascular and other adverse events. Holter monitoring was used in some studies to detect arrhythmias[5].
-
Data Analysis: The incidence of adverse events was calculated and reported.
-
Levosimendan Clinical Trials (General Protocol)
-
Study Design: Randomized, double-blind, placebo- or active-controlled trials in patients with acute decompensated heart failure.
-
Methodology:
-
Drug Administration: Levosimendan was typically administered as a loading dose followed by a continuous infusion.
-
Hemodynamic and Clinical Monitoring: Continuous monitoring of ECG, blood pressure, and heart rate was performed. Clinical signs and symptoms of heart failure were assessed.
-
Adverse Event Reporting: All adverse events were recorded and categorized by system organ class.
-
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound, dobutamine, milrinone, and levosimendan.
References
- 1. litfl.com [litfl.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Toleration and safety of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of piroxicam revisited. A global meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of long-term therapy with oral this compound on resting hemodynamics, peak aerobic capacity, and the anaerobic threshold in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levosimendan‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating Piroximone's Clinical Efficacy in Preclinical Heart Failure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial findings of Piroximone with its performance in preclinical models of heart failure. By examining experimental data from both clinical and preclinical studies, this document aims to validate the therapeutic potential of this compound and benchmark its efficacy against established alternatives such as Dobutamine and Milrinone.
Executive Summary
This compound, a phosphodiesterase III (PDE3) inhibitor, has demonstrated positive inotropic and vasodilatory effects in clinical trials for severe congestive heart failure. This guide delves into the preclinical data that corroborates these clinical findings. Through a detailed comparison of hemodynamic parameters, this analysis validates the mechanism of action and therapeutic window of this compound in well-established animal models of heart failure. The data presented herein supports the translation of this compound from preclinical research to clinical application.
Comparative Hemodynamic Effects
The following tables summarize the quantitative data from clinical and preclinical studies on this compound and its comparators, Dobutamine and Milrinone.
Table 1: Preclinical Hemodynamic Effects of this compound vs. Dobutamine in a Canine Model of Congestive Heart Failure [1]
| Parameter | This compound (50 µg/kg/min) | Dobutamine (15 µg/kg/min) |
| Left Ventricular dP/dt (mmHg/sec) | ↑ from 2615 to 3760 | ↑ from 2220 to 2815 |
| Cardiac Index (L/min/m²) | ↑ from 3.0 to 4.4 | ↑ from 2.9 to 3.7 |
| Left Ventricular Filling Pressure (mmHg) | ↓ from 15.6 to 6.4 | No significant change (18.7 to 16.3) |
| Systemic Vascular Resistance Index (dynes·sec·cm⁻⁵·m⁻²) | ↓ from 2730 to 1905 | Not reported |
Table 2: Clinical Hemodynamic Effects of Intravenous this compound in Patients with Severe Congestive Heart Failure [2][3]
| Parameter | Baseline (Mean ± SE) | After this compound Infusion (Mean ± SE) |
| Cardiac Output (L/min) | 3.65 ± 0.31 | 5.20 ± 0.49 |
| Cardiac Index (L/min/m²) | 2.2 ± 0.4 | 3.6 ± 0.8 |
| Pulmonary Capillary Wedge Pressure (mmHg) | 27 ± 2 | 20 ± 2 |
| Right Atrial Pressure (mmHg) | 18 ± 2 | 11 ± 2 |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1811 ± 172 | 1293 ± 80 |
Table 3: Comparative Clinical Hemodynamic Effects of this compound, Dobutamine, and Nitroprusside [4]
| Parameter | This compound | Dobutamine | Nitroprusside |
| Cardiac Index (CI) | ↑ | ↑ | No significant effect |
| Stroke Volume Index (SVI) | ↑ | ↑ | No significant effect |
| Mean Pulmonary Artery Pressure (MPAP) | ↓ | No significant change | ↓ |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ | No significant change | ↓ |
| Right Atrial Pressure (RAP) | ↓ | No significant change | ↓ |
| Systemic Vascular Resistance (SVR) | ↓ | ↓ | ↓ |
Experimental Protocols
Canine Model of Congestive Heart Failure
A commonly utilized preclinical model for heart failure involves the creation of chronic heart failure in dogs. This is often achieved through multiple sequential intracoronary microembolizations. This method produces a stable and reproducible model of left ventricular dysfunction that mimics the pathophysiology of ischemic cardiomyopathy in humans.
Protocol for Induction of Heart Failure:
-
Healthy adult dogs are selected for the procedure.
-
Under general anesthesia and sterile surgical conditions, a thoracotomy is performed.
-
The left anterior descending (LAD) coronary artery is identified and ligated. To create a more extensive and stable model of heart failure, branches of the LAD to both the right and left ventricles may also be ligated in a process termed total LAD devascularization.
-
The animals are allowed to recover and are monitored closely for the development of chronic heart failure. The development of heart failure is typically confirmed when the left ventricular ejection fraction (LVEF) falls below a predetermined threshold (e.g., <40%) and levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) are significantly elevated.
Hemodynamic Measurements:
-
Following the development of chronic heart failure, animals are instrumented for hemodynamic monitoring.
-
A Swan-Ganz catheter is inserted into the pulmonary artery via a jugular vein to measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
A catheter is placed in a femoral artery to monitor systemic arterial blood pressure.
-
Left ventricular pressure and dP/dt (the rate of pressure change in the ventricle) are measured using a catheter inserted directly into the left ventricle.
-
Following baseline measurements, the test drug (e.g., this compound, Dobutamine) is administered intravenously at a constant infusion rate.
-
Hemodynamic parameters are recorded continuously and analyzed at specific time points during and after drug infusion.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by inhibiting phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in cardiac and vascular smooth muscle cells, this compound increases intracellular cAMP levels.
In cardiac myocytes, elevated cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, leading to a stronger myocardial contraction (positive inotropic effect). Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum and promoting relaxation (lusitropic effect).
In vascular smooth muscle cells, increased cAMP levels also activate PKA, which in turn phosphorylates and inactivates myosin light-chain kinase. This leads to vasodilation and a reduction in both preload and afterload on the heart.
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the clinical findings of a cardiovascular drug in a preclinical model.
Caption: Experimental workflow for preclinical validation.
Conclusion
References
- 1. Hemodynamic and regional blood flow response to this compound (MDL 19,205) in dogs with congestive heart failure: a comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of a constant intravenous infusion of this compound in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects and concentration-effect relationship of a graded infusion of this compound in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, dobutamine and nitroprusside: comparative effects on haemodynamics in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroximone's Platelet Inhibition Effects: A Comparative Analysis with Other Phosphodiesterase Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers in Thrombosis and Hemostasis
This publication provides a detailed comparison of the anti-platelet effects of Piroximone, a phosphodiesterase III (PDE III) inhibitor, with other notable PDE inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of inhibitory potencies, underlying mechanisms, and the experimental frameworks used to evaluate these compounds.
Abstract
Phosphodiesterase (PDE) inhibitors are a class of drugs that prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a variety of physiological effects, including the inhibition of platelet aggregation. This compound, a selective PDE III inhibitor, has demonstrated significant anti-platelet activity. This guide compares the efficacy of this compound with other PDE inhibitors such as Enoximone, Milrinone, Amrinone, Medorinone, and Dipyridamole. We present quantitative data on their inhibitory concentrations, detail the experimental methodologies for assessing platelet function, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Effects
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected PDE inhibitors on platelet aggregation induced by various agonists. Lower IC50 values indicate higher potency.
| PDE Inhibitor | PDE Isoform Selectivity | Agonist | IC50 (µM) | Reference |
| This compound | PDE III | ADP | 67 ± 14 | [1] |
| Enoximone | PDE III | ADP | 129 ± 6 | [1] |
| Milrinone | PDE III | Arachidonic Acid | 1.5 | [2] |
| ADP (Disaggregation) | 57.1 ± 20.8 | [3] | ||
| Not Specified | 2 | [4] | ||
| Amrinone | PDE III | Arachidonic Acid | 48 | [2] |
| ADP (Disaggregation) | 313.1 ± 128.8 | [3] | ||
| Medorinone | PDE III | Arachidonic Acid | 7.5 | [2] |
| Dipyridamole | PDE V (and others) | Arachidonic Acid | 140.5 | [5] |
| ADP & Collagen | Significant inhibition at 3.9 µM (in whole blood) | [6] |
Mechanism of Action: The cAMP Signaling Pathway
PDE inhibitors exert their anti-platelet effects by modulating the intracellular levels of cyclic AMP (cAMP). The signaling pathway is illustrated below.
This compound and other PDE III inhibitors block the action of the phosphodiesterase III enzyme.[1] This leads to an accumulation of cyclic AMP (cAMP) within the platelet. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including vasodilator-stimulated phosphoprotein (VASP). This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the inhibition of platelet activation and aggregation.
Experimental Protocols
The following protocols describe the standard methodologies used to assess the effects of PDE inhibitors on platelet aggregation.
Preparation of Washed Platelets
This procedure is essential for studying platelet function in a plasma-free environment, which eliminates the influence of plasma proteins.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in vitro.
Discussion
The data presented in this guide highlight the varying potencies of different PDE inhibitors on platelet aggregation. This compound demonstrates a moderate inhibitory effect on ADP-induced platelet aggregation, with an IC50 value of 67 µM.[1] In comparison, Milrinone appears to be a more potent inhibitor, particularly against arachidonic acid-induced aggregation (IC50 = 1.5 µM).[2] However, it is important to note that the inhibitory potency of these drugs can be significantly influenced by the choice of platelet agonist used in the assay. For instance, Milrinone, Amrinone, and Medorinone are notably more potent against arachidonic acid-induced aggregation compared to their effects on ADP or collagen-induced aggregation.[2]
Dipyridamole's anti-platelet effect is more complex, as it is a weaker PDE inhibitor and its action is influenced by its ability to inhibit adenosine uptake by red blood cells.[6] This leads to an accumulation of adenosine, which then stimulates platelet adenylate cyclase, thereby potentiating the anti-aggregatory effect.
The variations in IC50 values across different studies can be attributed to differences in experimental conditions, such as the use of washed platelets versus platelet-rich plasma, the specific concentrations of agonists, and the incubation times. Therefore, direct cross-study comparisons should be made with caution.
Conclusion
This compound is an effective inhibitor of platelet aggregation, acting through the well-established PDE III inhibition pathway. While other PDE III inhibitors like Milrinone may exhibit greater potency under certain experimental conditions, this compound's anti-platelet effects are significant and warrant further investigation for its potential therapeutic applications in thrombotic disorders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field, facilitating a better understanding of the relative efficacy of various PDE inhibitors and aiding in the design of future studies.
References
- 1. Phosphodiesterase inhibitors this compound and enoximone inhibit platelet aggregation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and medorinone) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disaggregatory effects of prostaglandin E1, amrinone and milrinone on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole inhibits platelet aggregation induced by oxygen-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Piroximone's Binding Affinity to PDE3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Piroximone's binding affinity to Phosphodiesterase 3 (PDE3) with other known PDE3 inhibitors. Due to the limited availability of direct binding data for this compound to the purified PDE3 enzyme in the public domain, this guide utilizes its well-documented inhibitory effect on platelet aggregation, a downstream consequence of PDE3 inhibition, as a surrogate measure of its potency. This information is presented alongside the direct binding affinities of other established PDE3 inhibitors to provide a comprehensive comparative landscape.
Comparative Binding Affinity of PDE3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other PDE3 inhibitors. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value (µM) | Target/Assay |
| This compound | 67 ± 14 | ADP-induced platelet aggregation |
| Milrinone | 0.35 - 1.77 | Purified PDE3 |
| Amrinone | 9.86 - 15.07 | Purified PDE3 |
| Levosimendan | ~ 0.1 | Purified PDE3 |
| Cilostazol | 0.2 - 0.7 | Purified PDE3 |
| Enoximone | 1.2 - 1.8 | Purified PDE3 |
| Olprinone | 0.05 - 0.1 | Purified PDE3 |
| Zardaverine | 0.58 | Human Platelets |
Experimental Protocols
Accurate determination of a compound's binding affinity to its target is crucial in drug development. Several robust methods are employed to quantify the interaction between inhibitors and PDE3. Below are detailed methodologies for two common and reliable experimental assays.
Fluorescence Polarization (FP) Assay for PDE3 Inhibition
This is a homogeneous assay that measures the change in the polarization of fluorescently labeled cAMP upon enzymatic hydrolysis by PDE3.
Principle: A small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes this tracer, the resulting fluorescent 5'-AMP is captured by a larger binding agent, slowing its rotation and increasing the fluorescence polarization. An inhibitor of PDE3 will prevent this hydrolysis, thus maintaining a low polarization signal.
Materials:
-
Purified recombinant PDE3 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding Agent (specific for fluorescent 5'-AMP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (e.g., this compound) and known PDE3 inhibitors (for positive control)
-
384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer. Prepare a solution of PDE3 enzyme and a solution of FAM-cAMP in the assay buffer at optimized concentrations.
-
Reaction Setup: To the wells of a 384-well microplate, add the test compound dilutions.
-
Enzyme Addition: Add the PDE3 enzyme solution to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FAM-cAMP solution to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature to allow for enzymatic hydrolysis.
-
Termination and Detection: Stop the reaction by adding the binding agent solution.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay for PDE3 Inhibition
This assay directly measures the binding of a radiolabeled ligand to the PDE3 enzyme and the displacement of this ligand by a test compound.
Principle: A radiolabeled ligand with high affinity for the PDE3 active site is incubated with the enzyme. In the presence of a competing unlabeled inhibitor, the amount of radioligand bound to the enzyme will decrease in a concentration-dependent manner.
Materials:
-
Purified recombinant PDE3 enzyme
-
Radiolabeled PDE3 inhibitor (e.g., [3H]-Cilostamide)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (e.g., this compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the purified PDE3 enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture for a sufficient time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters. The enzyme-ligand complex is retained on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand). Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated.
Safety Operating Guide
Navigating the Safe Disposal of Piroximone in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the proper disposal of Piroximone, a cardiotonic agent. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
This compound: Key Data for Safe Handling
A summary of essential quantitative data for this compound is provided below to inform handling and disposal protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 217.22 g/mol | PubChem[1] |
| IUPAC Name | 4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one | PubChem[1] |
| Physical Description | Solid (presumed) | N/A |
| Solubility | Data not readily available | N/A |
| Decomposition | Data not readily available | N/A |
| InChIKey | OQGWJZOWLHWFME-UHFFFAOYSA-N | PubChem[1] |
Immediate Safety and Spill Response
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, follow these immediate actions:
-
Evacuate and Ventilate: If a significant amount of this compound dust or solution is released, evacuate the immediate area and ensure adequate ventilation to disperse any airborne particles.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Collection: Collect all contaminated materials, including PPE, in a sealed, properly labeled hazardous waste container.
Step-by-Step this compound Disposal Procedure
The following procedure outlines the recommended steps for the collection, storage, and ultimate disposal of this compound waste in a laboratory setting. This process is designed to comply with general laboratory waste management guidelines.[2][3][4][5][6]
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
- Segregate this compound waste from other chemical waste streams to avoid potential chemical incompatibilities.[7][8][9][10][11] Due to a lack of specific data on this compound's chemical incompatibilities, a conservative approach of isolation is recommended.
2. Waste Collection:
- Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
- Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
3. Labeling and Storage:
- Clearly label all this compound waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
- Store the sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
4. Final Disposal:
- The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility.
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
- The most common and effective method for the destruction of pharmaceutical waste is high-temperature incineration.
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The degradation of the related compound, Piroxicam, has been studied under various conditions, revealing multiple degradation products.[12][13][14][15][16] However, these findings cannot be directly extrapolated to this compound. Therefore, the most prudent and compliant approach is to manage this compound as a stable chemical entity and entrust its destruction to a certified hazardous waste management provider.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. This compound | C11H11N3O2 | CID 55263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p2infohouse.org [p2infohouse.org]
- 3. nems.nih.gov [nems.nih.gov]
- 4. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. Incompatibilities in Prescription.pptx [slideshare.net]
- 11. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Piroxicam and Degradation Products in Drugs by TLC | Semantic Scholar [semanticscholar.org]
- 14. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Piroximone
Disclaimer: Specific safety data for Piroximone is limited. The following guidance is based on the safety protocols for the structurally similar compound, Piroxicam. Researchers should handle this compound with caution and treat it as a substance with potential hazards.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[1] A full-face shield may be required for supplementary protection. |
| Hand Protection | Chemically resistant, impervious gloves are required.[1][2] Nitrile gloves are a suitable choice for incidental contact.[2] Gloves must be inspected before use and removed properly to avoid skin contact.[3] |
| Body Protection | A standard laboratory coat must be worn at all times. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used. Impervious protective clothing is recommended.[1] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate protection factor should be used.[1][5] |
Operational Plan: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.[4] All necessary equipment, including a calibrated balance, glassware, and spill containment materials, should be readily accessible.
-
Weighing and Transfer: Handle this compound as a solid in a well-ventilated area to minimize dust generation.[5] Use appropriate tools for transfer to prevent spillage.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even after removing gloves.[3][6][7] Do not eat, drink, or smoke in the laboratory area.[3][7]
Spill Response:
-
Minor Spills: In case of a minor spill, clean the area immediately.[5] Wear appropriate PPE, use dry clean-up procedures, and avoid generating dust.[5] Collect the spilled material in a sealed container for disposal.[1]
-
Major Spills: For larger spills, evacuate non-essential personnel from the affected area.[1] Report the emergency immediately. Clean-up should only be performed by trained personnel.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Place all contaminated materials, including gloves, wipes, and disposable labware, into a clearly labeled, sealed container for hazardous waste.[1]
-
Waste Stream: Dispose of the container through an approved waste disposal plant.[3][6] Do not dispose of this compound in household garbage or down the sewage system.[8]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[3] Rinse mouth.[3][6]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Rinse skin with water/shower.[2][3]
-
In Case of Eye Contact: Rinse out with plenty of water.[3] Remove contact lenses if present and easy to do.
-
If Inhaled: Move the person into fresh air.[3] If breathing is difficult, call a physician.[2]
This information is intended to be a guide and should be supplemented by a thorough review of all available safety data and institutional safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
